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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 3-oxo-2H-pyrazine-2-carboxylate: An In-Depth Technical Guide

Executive Summary Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 27825-20-3), frequently referred to by its tautomeric name methyl 3-hydroxypyrazine-2-carboxylate, is a critical heterocyclic building block in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 27825-20-3), frequently referred to by its tautomeric name methyl 3-hydroxypyrazine-2-carboxylate, is a critical heterocyclic building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of broad-spectrum antivirals, such as Favipiravir[1], and advanced therapeutic agents targeting DNA polymerase Θ[2] and MALT1 protease pathways[3]. This whitepaper provides a rigorous, step-by-step synthetic protocol, mechanistic insights, and analytical parameters for drug development professionals scaling up or optimizing its production.

Structural Dynamics: Keto-Enol Tautomerism

A fundamental aspect of this compound is its tautomeric behavior. In solution and solid states, the molecule exists in a dynamic equilibrium between the enol form (methyl 3-hydroxypyrazine-2-carboxylate) and the keto form (methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate). The keto form is generally thermodynamically favored due to the stability of the lactam-like amide resonance within the pyrazine ring. Understanding this tautomerism is crucial for downstream functionalization, as it dictates the chemoselectivity of subsequent reactions, such as N-alkylation versus O-alkylation[4].

Retrosynthetic Strategy and Mechanistic Pathway

The most robust, scalable, and industrially relevant route to methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate is the diazotization and subsequent hydrolysis of commercially available methyl 3-aminopyrazine-2-carboxylate[5].

Mechanistic Breakdown:

  • Nitrosation : Sodium nitrite reacts with concentrated hydrochloric acid to generate the highly electrophilic nitrosonium ion (NO+).

  • Diazotization : The primary amine at the 3-position of the pyrazine ring attacks the nitrosonium ion. Subsequent proton transfers and loss of water yield the pyrazine diazonium intermediate[6].

  • Hydrolysis : The electron-deficient pyrazine ring makes the diazonium group highly susceptible to nucleophilic aromatic substitution (SNAr). The addition of an aqueous base (sodium carbonate) facilitates the displacement of nitrogen gas by a hydroxyl group[5].

  • Tautomerization : The resulting 3-hydroxypyrazine rapidly tautomerizes to the 3-oxo-3,4-dihydro form.

Mechanism A Methyl 3-aminopyrazine-2-carboxylate (Starting Material) B Nitrosonium Ion (NO+) Formation NaNO2 + HCl A->B C Diazonium Salt Intermediate [Unstable, 0°C] B->C Electrophilic Attack on NH2 D Aryl Cation / SNAr Transition State [-N2] C->D Thermal/Aqueous Hydrolysis E Methyl 3-hydroxypyrazine-2-carboxylate (Enol Form) D->E H2O Addition F Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (Keto Form / Target) E->F Keto-Enol Tautomerism

Mechanistic pathway of diazotization and hydrolysis to the target compound.

Experimental Protocol: Self-Validating Workflow

The following protocol is adapted from validated patent literature and optimized for high-yield laboratory synthesis[5]. As an Application Scientist, I emphasize that controlling the thermal parameters and quenching environment is the difference between a high-purity yield and a complex mixture of degradation products.

Workflow Step1 Step 1: Dissolution Methyl 3-aminopyrazine-2-carboxylate in aq. HCl + H2O Step2 Step 2: Cooling Chill to 0 °C Ice-water bath Step1->Step2 Step3 Step 3: Diazotization Slow addition of NaNO2 Stir at 0 °C for 0.5 h Step2->Step3 Step4 Step 4: Quenching Add sat. aq. Na2CO3 Stir for 1 h Step3->Step4 Step5 Step 5: Extraction Extract with Ethyl Acetate Separate organic phase Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4 Concentrate in vacuo Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation.

Step-by-Step Procedure:

  • Acidic Dissolution : Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer with 48 mL of concentrated hydrochloric acid (37%) and 80 mL of deionized water. Slowly add 15.0 g (98 mmol) of methyl 3-aminopyrazine-2-carboxylate[5]. Stir until a homogenous suspension or solution forms.

  • Temperature Control : Submerge the flask in an ice-water bath. Cool the mixture to strictly 0 °C. Causality: Maintaining 0 °C is critical. Heteroaromatic diazonium salts are highly unstable; elevated temperatures lead to premature nitrogen evolution and generation of complex tar byproducts[6].

  • Diazotization : Weigh 9.0 g (130 mmol, 1.33 eq) of sodium nitrite (NaNO2). Add the NaNO2 to the chilled reaction mixture in small portions over 15–20 minutes[5]. Monitor the internal temperature to ensure it does not exceed 5 °C during the exothermic addition.

  • Intermediate Maturation : Stir the reaction mixture at 0 °C for 30 minutes to ensure complete conversion to the diazonium salt[5]. Self-Validation: A color change and the evolution of a slight amount of gas may be observed. TLC (DCM:MeOH 9:1) can confirm the disappearance of the highly fluorescent starting material.

  • Quenching and Hydrolysis : Carefully add saturated aqueous sodium carbonate (Na2CO3) dropwise until the pH of the solution reaches approximately 7-8[5]. Causality: The base neutralizes the excess HCl and drives the hydrolysis of the diazonium salt to the hydroxyl/oxo product, preventing competitive chlorination (Sandmeyer-type side reactions). Stir the neutralized mixture for 1 hour at room temperature[5].

  • Extraction and Isolation : Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 100 mL)[5]. Combine the organic phases. Note: The product has moderate water solubility; multiple extractions are necessary.

  • Purification : Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporator) to yield approximately 11.0 g (73% yield) of the target compound as a pale yellow solid[5].

Quantitative Data & Analytical Parameters

Table 1: Stoichiometry and Reaction Parameters

Reagent/SolventMW ( g/mol )Mass/VolumeMolesEquivalentsRole
Methyl 3-aminopyrazine-2-carboxylate153.1415.0 g0.0981.00Starting Material
Sodium Nitrite (NaNO2)69.009.0 g0.1301.33Nitrosating Agent
Concentrated HCl (37%)36.4648.0 mL~0.576~5.80Acidic Medium / Catalyst
Water18.0280.0 mL--Co-solvent
Sodium Carbonate (sat. aq.)105.99As needed--Quenching / Neutralization
Ethyl Acetate88.11As needed--Extraction Solvent

Table 2: Physicochemical Properties of the Target Compound

PropertyValue / Description
IUPAC Name Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate
CAS Number 27825-20-3
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Appearance Pale yellow to off-white solid
SMILES COC(=O)c1c(=O)[nH]ccn1
Solubility Soluble in EtOAc, DCM, MeOH; poorly soluble in cold water

Applications in Advanced Drug Development

Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate is not merely an end-product but a highly versatile scaffold:

  • Antiviral Therapeutics : It is a direct precursor in the synthesis of Favipiravir (T-705). The ester is converted to an amide, followed by fluorination of the pyrazine ring[1].

  • Oncology & Kinase Inhibitors : Recent patent literature highlights its use in synthesizing semi-saturated bicyclic derivatives for modulating DNA polymerase Θ activity (implicated in cancer DNA repair mechanisms)[2], and tricyclic compounds targeting the MALT1 protease in autoimmune and inflammatory disorders[3]. The orthogonal reactivity of the N4-position (for alkylation) and the C2-ester (for amidation/reduction) allows for rapid diversification of chemical libraries[4].

References

  • [5] Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid. Patsnap (CN105218503A).5

  • [7] CAS 27825-20-3: methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate. CymitQuimica.

  • [4] WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use. Google Patents. 4

  • [2] WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Google Patents. 2

  • [3] WO2022164789A1 - Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disoders. Google Patents. 3

  • [1] 3-Amino-6-methylpyrazine-2-carbonitrile | 17890-82-3. Benchchem.1

  • [6] Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. PMC. 6

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-oxo-2H-pyrazine-2-carboxylate

Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 3-oxo-2H-pyrazine-2-carboxylate, a heterocyclic compound of interest in various chemical and pharmaceutical res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 3-oxo-2H-pyrazine-2-carboxylate, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The pyrazinone scaffold is a core component in many bioactive molecules, making the precise characterization of its derivatives crucial.[1][2] This document outlines optimized methodologies from sample preparation to data interpretation, focusing on the principles of ionization and fragmentation. We will explore the rationale behind selecting appropriate ionization techniques, predict fragmentation pathways based on the molecule's structural characteristics, and provide step-by-step protocols for both qualitative and quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable mass spectrometry-based assays for this class of compounds.

Introduction and Physicochemical Properties

Methyl 3-oxo-2H-pyrazine-2-carboxylate belongs to the pyrazinone class of N-heterocycles. These structures are prevalent in natural products and synthetic molecules with significant pharmacological activities, including antiviral and enzyme-inhibiting properties.[1][2][3] Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such compounds, offering high sensitivity and specificity.

A successful MS analysis begins with understanding the analyte's fundamental properties, which dictate the optimal experimental approach.

Table 1: Physicochemical Properties of Methyl 3-oxo-2H-pyrazine-2-carboxylate

PropertyValueSignificance for MS Analysis
Molecular Formula C₆H₆N₂O₃Determines the exact mass and isotopic pattern.
Monoisotopic Mass 154.0378 DaThe exact mass used for high-resolution mass spectrometry (HRMS) identification.
Average Mass 154.124 g/mol Used for calculations involving molar quantities.
Structure The structure contains a pyrazinone ring, an enamine-like system, a ketone, and a methyl ester, all of which are potential sites for ionization and fragmentation.
Predicted Polarity PolarThe presence of N and O heteroatoms and carbonyl groups suggests good solubility in polar solvents like methanol or acetonitrile, making it suitable for reverse-phase LC-MS.

Method Development: From Sample to Ion

The transition of the analyte from a sample matrix to a detectable gas-phase ion is the most critical stage of the analysis. The choices made here will fundamentally determine the quality and nature of the resulting data.

Sample Preparation and Chromatography

For accurate and reproducible results, the analyte should be extracted from its matrix and purified. High-performance liquid chromatography (HPLC) is the preferred method for separation prior to MS analysis.

Recommended LC Protocol:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation, which is favorable for positive-ion ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes should provide adequate separation from impurities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Ionization Source Selection

The choice of ionization source is paramount and depends on the analyte's volatility and thermal stability.

  • Electrospray Ionization (ESI): This is the premier technique for polar, non-volatile molecules like methyl 3-oxo-2H-pyrazine-2-carboxylate.[4][5][6] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the molecule, typically resulting in an abundant protonated molecular ion, [M+H]⁺, with very little in-source fragmentation.[4][5][7] This is ideal for accurate molecular weight determination and as a precursor for tandem mass spectrometry (MS/MS).

  • Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC). It requires the analyte to be volatile and thermally stable. EI bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[8] While this provides a detailed fragmentation "fingerprint," the molecular ion (M⁺˙) may be weak or absent. Given the polarity and likely thermal lability of the target molecule, EI is less suitable than ESI for routine analysis unless derivatization is performed to increase volatility.

Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the analyte. In this process, the [M+H]⁺ precursor ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.

Proposed Fragmentation Pathway (ESI-MS/MS)

The fragmentation of the protonated molecule ([M+H]⁺, m/z 155.0) is predicted to occur along logical pathways dictated by the functional groups present. The most labile bonds are typically those associated with the ester group and the pyrazinone ring.

Key Predicted Fragmentations:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters containing a nearby protonatable site is the neutral loss of methanol (32.0262 Da). This would result in a product ion at m/z 123.0191 .

  • Loss of Carbon Monoxide (CO): Heterocyclic rings containing carbonyl groups frequently lose CO (27.9949 Da). This fragmentation could occur from the precursor ion or subsequent fragments. A loss of CO from the m/z 123 ion would yield a fragment at m/z 95.0242 .

  • Cleavage of the Ester Group:

    • Loss of the methoxycarbonyl radical (•COOCH₃), a loss of 59.0133 Da, would lead to an ion at m/z 96.0318 .

    • Loss of the methoxy group as a radical (•OCH₃), a loss of 31.0184 Da, would produce an acylium ion at m/z 124.0267 .

The diagram below illustrates the proposed fragmentation cascade, which serves as a roadmap for interpreting experimental MS/MS data.

G cluster_main Proposed ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z 155.0 ion123 [C₅H₃N₂O₂]⁺ m/z 123.0 M_H->ion123 -CH₃OH (32 Da) ion124 [C₅H₄N₂O₂]⁺˙ m/z 124.0 M_H->ion124 -•OCH₃ (31 Da) ion95 [C₄H₃N₂O]⁺ m/z 95.0 ion123->ion95 -CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of protonated methyl 3-oxo-2H-pyrazine-2-carboxylate.

Electron Ionization (EI) Fragmentation

Should GC-EI-MS be employed, the fragmentation pattern would be more complex. The molecular ion (M⁺˙, m/z 154.0) would be the initial species. Fragmentation of odd-electron ions follows different rules, often involving radical-driven cleavages.[9]

Key Predicted EI Fragmentations:

  • Loss of •OCH₃: Alpha-cleavage adjacent to the carbonyl is common, leading to the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z 123.0 . This is often a dominant peak in the EI spectra of methyl esters.[10]

  • Loss of •COOCH₃: Cleavage of the entire ester group (59 Da) would yield the pyrazinone radical cation at m/z 95.0 .

  • Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, commonly through the loss of HCN (27 Da) or CO (28 Da).[11][12]

Experimental Protocols and Data Presentation

This section provides a standardized workflow and recommended instrumental parameters for robust analysis.

Experimental Workflow

The overall process from sample receipt to final report generation follows a logical sequence designed to ensure data integrity and traceability.

G cluster_workflow Analytical Workflow A Sample Receipt & Preparation B LC Separation (Reverse Phase) A->B C ESI-MS Analysis (Full Scan / TOF-MS) B->C D Tandem MS (MS/MS) (Precursor m/z 155.0) C->D Isolate Precursor E Data Processing (Peak Integration & Analysis) C->E D->E F Structural Confirmation & Reporting E->F

Caption: Standard experimental workflow for LC-MS/MS analysis.

Recommended Instrumental Parameters

The following table provides a starting point for method development on a typical LC-Q-TOF or LC-Triple Quadrupole MS system.

Table 2: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Ionization Mode ESI, PositivePromotes the formation of the [M+H]⁺ ion.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Drying Gas Temp. 250 - 350 °CFacilitates desolvation of the ESI droplets.[6]
Drying Gas Flow 8 - 12 L/minRemoves solvent vapor from the ion source.
Nebulizer Pressure 30 - 50 psiAssists in the formation of a fine aerosol.
Full Scan MS Range m/z 50 - 300To detect the precursor ion and any potential adducts or impurities.
MS/MS Precursor Ion m/z 155.0451The monoisotopic mass of the protonated molecule.
Collision Energy (CE) 10 - 30 eVShould be optimized to produce a rich spectrum of fragment ions. Start with a ramp (e.g., 15-25 eV) to find the optimal value.

Conclusion

The mass spectrometric analysis of methyl 3-oxo-2H-pyrazine-2-carboxylate is most effectively performed using LC-ESI-MS/MS in positive ion mode. This approach provides a sensitive and specific method for both identification and quantification. The molecule readily forms a protonated species, [M+H]⁺ at m/z 155.0, which can be fragmented to produce a characteristic pattern of product ions, primarily through the loss of methanol (m/z 123.0) and subsequent loss of carbon monoxide (m/z 95.0). The protocols and predicted fragmentation pathways detailed in this guide serve as a robust foundation for researchers to develop and validate methods for the analysis of this compound and its structural analogs, supporting advancements in medicinal chemistry and drug development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(4), 18-28. Available at: [Link]

  • Albuquerque, L. J. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Smith, J. M., et al. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Journal of Chemical Crystallography, 37(11), 749-754. Available at: [Link]

  • Cera, E. D., et al. (1993). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Rapid Communications in Mass Spectrometry, 7(9), 833-836. Available at: [Link]

  • Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Patterson, B. W., Hachey, D. L., & Wolfe, R. R. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 10(6), 542-549. Available at: [Link]

  • Wang, G. W., et al. (2015). Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. Chemical Biology & Drug Design, 85(3), 326-334. Available at: [Link]

  • Al-Tel, T. H. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 20(2), 190-207. Available at: [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Al-Tel, T. H. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminopyrazinecarboxylate. PubChem Compound Database. Available at: [Link]

  • Dehghan, G., et al. (2015). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. Revue Roumaine de Chimie, 60(11-12), 1129-1135. Available at: [Link]

  • Harrison, A. G., & Jones, E. G. (1965). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. Canadian Journal of Chemistry, 43(4), 960-966. Available at: [Link]

  • Ali, M., et al. (2018). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan, 40(4), 690-696. Available at: [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. Available at: [Link]

  • IONIZATION. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available at: [Link]

  • LibreTexts Chemistry. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. Available at: [Link]

  • Precht, D., & Molkentin, J. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(22), 8569-8575. Available at: [Link]

  • Rodgers, R. P., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. Available at: [Link]

Sources

Foundational

Vibrational Spectroscopy of Methyl 3-oxo-2H-pyrazine-2-carboxylate: Tautomeric Dynamics and FTIR Characterization

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Infrared (IR) spectroscopy, keto-enol tautomerism, and structural validation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Infrared (IR) spectroscopy, keto-enol tautomerism, and structural validation workflows.

Introduction and Chemical Context

Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 27825-20-3)[1], also widely documented under its enol tautomer synonym, methyl 3-hydroxypyrazine-2-carboxylate[2], is a highly versatile heterocyclic building block. In medicinal chemistry, it serves as a critical intermediate in the synthesis of complex pyrazine-based therapeutics, including broad-spectrum antivirals and novel kinase inhibitors targeting hyperproliferative disorders[3].

From an analytical perspective, characterizing this compound via Infrared (IR) spectroscopy requires a deep understanding of its structural dynamics. The molecule exhibits pronounced keto-enol tautomerism, oscillating between the 3-oxo-3,4-dihydropyrazine (keto/lactam) form and the 3-hydroxypyrazine (enol/phenol-like) form. As a Senior Application Scientist, I emphasize that interpreting the IR spectrum of this compound is not merely an exercise in peak matching; it is an analysis of thermodynamic stability, intermolecular hydrogen bonding, and phase-dependent structural equilibria.

Structural Dynamics: The Keto-Enol Equilibrium

The vibrational modes of methyl 3-oxo-2H-pyrazine-2-carboxylate are entirely dictated by its dominant tautomeric state in the analyzed matrix (solid-state vs. solution).

  • The Keto Tautomer (Lactam Form): Characterized by an N-H bond and a conjugated cyclic amide (lactam) carbonyl at the 3-position. In the solid state, this form is often stabilized by robust intermolecular hydrogen bonding networks between the N-H donor and the lactam C=O or ester C=O acceptors.

  • The Enol Tautomer (Hydroxy Form): Characterized by a fully aromatic pyrazine ring and an O-H group at the 3-position. This form introduces phenolic-like O-H stretching and distinct aromatic C=N ring vibrations.

The ester group (-COOCH₃) at the 2-position remains structurally intact across both tautomers, serving as an internal spectral anchor.

Tautomerism Keto Keto Tautomer (3-oxo-3,4-dihydropyrazine) Enol Enol Tautomer (3-hydroxypyrazine) Keto->Enol Proton Transfer (Solvent/State Dependent) Lactam Lactam C=O Stretch (~1650-1680 cm⁻¹) Keto->Lactam NH_Stretch N-H Stretch (~3100-3300 cm⁻¹) Keto->NH_Stretch Ester Ester C=O Stretch (~1720-1740 cm⁻¹) (Present in both) Keto->Ester Phenol O-H Stretch (~3300-3500 cm⁻¹) Enol->Phenol Aromatic Aromatic C=N / C=C (~1550-1600 cm⁻¹) Enol->Aromatic Enol->Ester

Tautomeric equilibrium of the pyrazine derivative and its corresponding IR vibrational assignments.

Vibrational Band Assignments (Quantitative Data)

The following table synthesizes the expected quantitative FTIR spectral data for the compound, accounting for both tautomeric contributions. The causality behind the specific wavenumbers lies in the electron-withdrawing nature of the pyrazine ring, which slightly lowers the ester carbonyl frequency compared to aliphatic esters, and the extensive hydrogen bonding that broadens the N-H/O-H regions.

Wavenumber (cm⁻¹)Functional Group / ModeIntensityTautomeric AssociationMechanistic Causality / Notes
3300 – 3500 O-H StretchBroad, MedEnol FormBroadening caused by intermolecular H-bonding in the crystal lattice.
3100 – 3300 N-H StretchBroad, MedKeto FormIndicates the presence of the lactam N-H; often overlaps with O-H if mixed.
3000 – 3100 C-H Stretch (Aromatic)WeakBothC-H stretching of the pyrazine ring backbone.
2850 – 2950 C-H Stretch (Aliphatic)WeakBothSymmetric/asymmetric stretches of the methyl ester (-CH₃) group.
1720 – 1740 C=O Stretch (Ester)StrongBothAnchor Peak: Shifted slightly lower than standard aliphatic esters (~1750 cm⁻¹) due to conjugation with the heteroaromatic system.
1650 – 1680 C=O Stretch (Lactam)StrongKeto FormDistinctive amide I band; its presence confirms the keto tautomer.
1550 – 1600 C=N, C=C StretchMed-StrongBothPyrazine ring skeletal vibrations; sharper and more defined in the enol form.
1200 – 1250 C-O Stretch (Ester)StrongBothConfirms the integrity of the methoxy group attached to the carbonyl.

Experimental Protocol: High-Resolution ATR-FTIR

To capture the nuanced differences between tautomeric states without inducing phase changes or polymorphic transitions, Attenuated Total Reflectance (ATR) FTIR is the gold standard. Unlike KBr pelleting—which can subject the sample to high pressures and hygroscopic interference that artificially shifts the keto-enol equilibrium—ATR allows for direct solid-state analysis.

Step-by-Step Methodology (Self-Validating Workflow)

1. Instrument Preparation & Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air).

  • Causality: Diamond is chosen over ZnSe due to its chemical inertness and resistance to scratching. The background scan removes atmospheric H₂O and CO₂ contributions, which is critical because water vapor peaks (~3600 cm⁻¹ and ~1600 cm⁻¹) directly interfere with the O-H and lactam C=O regions.

2. Sample Loading & Pressure Application

  • Action: Deposit 2–5 mg of methyl 3-oxo-2H-pyrazine-2-carboxylate powder directly onto the crystal. Lower the pressure anvil until the software indicates optimal optical contact.

  • Causality: Insufficient pressure leads to a low signal-to-noise ratio, while excessive pressure can crush the crystal or induce mechanochemical polymorphic shifts.

3. Spectral Acquisition

  • Action: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 64 scans.

  • Causality: A 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced aromatic C=N bands (~1580 cm⁻¹) and maintaining a high signal-to-noise ratio. 64 scans ensure that weak aliphatic C-H stretches (~2950 cm⁻¹) are distinguishable from baseline noise.

4. Data Processing & Self-Validation Checkpoint

  • Action: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration. Perform a baseline correction.

  • Validation System: The protocol is self-validating if the ester C=O peak (~1730 cm⁻¹) and the C-O stretch (~1220 cm⁻¹) are both present and exhibit a relative intensity ratio of roughly 1:1.2. If these anchor peaks are missing or distorted, the sample is either degraded (e.g., hydrolyzed to the carboxylic acid) or the optical contact is flawed.

ATR_FTIR Prep Sample Preparation (Desiccation & Loading) Scan Spectral Acquisition (4 cm⁻¹ Res, 64 Scans) Prep->Scan Apply Pressure Bkg Background Scan (Clean Diamond Crystal) Bkg->Prep Crystal Ready Process Data Processing (ATR Correction & Baseline) Scan->Process Raw Interferogram Validate Peak Validation (Tautomeric Assignment) Process->Validate Processed Spectrum

Self-validating ATR-FTIR experimental workflow for pyrazine derivatives.

Mechanistic Insights: Interpreting the Data

When analyzing the acquired spectrum, the ratio of the lactam C=O peak (~1665 cm⁻¹) to the ester C=O peak (~1730 cm⁻¹) provides direct insight into the solid-state tautomeric composition.

If the compound is synthesized and crystallized under highly polar conditions, the keto form is often favored due to the stabilization of the lactam dipole. In this scenario, the N-H stretch will manifest as a broad, complex band around 3200 cm⁻¹, heavily red-shifted by intermolecular hydrogen bonding with adjacent carbonyl oxygens. Conversely, if the enol form dominates, the lactam C=O peak will diminish, replaced by a sharper pyrazine ring C=N stretch (~1580 cm⁻¹) and a broad O-H stretch (~3400 cm⁻¹).

By strictly adhering to the self-validating ATR-FTIR workflow, researchers can confidently map these structural nuances, ensuring the integrity of methyl 3-oxo-2H-pyrazine-2-carboxylate before deploying it in downstream synthetic pipelines.

References

  • PubChem. "Methyl 3-hydroxypyrazine-2-carboxylate | C6H6N2O3 | CID 1514283." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO2021173591A1 - Compounds and methods of use." World Intellectual Property Organization.

Sources

Exploratory

The Pyrazine-2-Carboxylate Scaffold: From Historical Antitubercular Origins to Modern Targeted Therapeutics

Executive Summary As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently encounter the pyrazine-2-carboxylate scaffold. Historically recognized as the active pharmacophore of the fro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently encounter the pyrazine-2-carboxylate scaffold. Historically recognized as the active pharmacophore of the frontline antitubercular prodrug pyrazinamide (PZA), this nitrogen-rich heteroaromatic system has transcended its origins. Today, it serves as a privileged building block in the design of targeted protein degraders (PROTACs), kinase inhibitors, and multicomponent anticancer agents. This technical guide deconstructs the historical discovery, mechanistic causality, and modern synthetic protocols surrounding pyrazine-2-carboxylate compounds.

Introduction & Historical Context: The Prodrug Paradigm

The story of pyrazine-2-carboxylate begins with the synthesis of its amide derivative, pyrazinamide. In 1936, Dalmer and Walter first synthesized pyrazinamide via the ammonolysis of methyl pyrazinoate (a pyrazine-2-carboxylate ester)[1]. However, its biological significance remained dormant until 1952. Following serendipitous observations in 1945 that nicotinamide possessed weak antitubercular activity, Kushner and colleagues at Lederle Laboratories synthesized various nicotinamide analogs[2]. They discovered that pyrazinamide exhibited remarkable sterilizing activity against Mycobacterium tuberculosis (Mtb) in murine models, despite showing no activity in standard in vitro assays[2].

Crucially, PZA is a prodrug. It possesses no inherent in vitro activity at neutral pH[3]. The causality of its in vivo efficacy relies entirely on the bacterial enzyme pyrazinamidase (PncA), which hydrolyzes PZA into pyrazinoic acid (POA)—the conjugate acid of pyrazine-2-carboxylate[4].

Mechanistic Causality: How Pyrazine-2-Carboxylate Disrupts Cellular Machinery

Understanding the mechanism of POA requires a biophysical and thermodynamic perspective. Why does a simple heteroaromatic carboxylate eradicate persistent Mtb subpopulations? The answer lies in a multi-targeted disruption of cellular homeostasis:

  • The Protonophore Hypothesis (PMF Collapse): POA operates as a weak acid (pKa ~2.9). In the acidic environment of macrophage phagolysosomes (pH < 5.5), the pyrazine-2-carboxylate anion is protonated to form POAH. This neutral, lipophilic species diffuses across the mycobacterial membrane, releasing protons into the slightly alkaline cytoplasm. This futile cycle acts as an uncoupler of oxidative phosphorylation, collapsing the proton motive force (PMF) and depleting cellular ATP reserves[5].

  • Targeted Inhibition of Coenzyme A Biosynthesis: Beyond membrane energetics, recent biophysical studies have definitively identified aspartate decarboxylase (PanD) as a direct molecular target. POA binds to PanD, inhibiting the synthesis of β-alanine, a critical precursor for Coenzyme A[6].

  • Fatty Acid Synthase I (FAS I) Disruption: POA also interferes with FAS I, compromising the integrity of the mycobacterial cell wall and increasing susceptibility to host immune responses[4].

MOA PZA Pyrazinamide (PZA) Prodrug PncA Pyrazinamidase (PncA) Activation PZA->PncA Enters cell POA Pyrazine-2-carboxylate (POA-) Active Metabolite PncA->POA Hydrolysis POAH Protonated POA (POAH) Acidic Environment POA->POAH pH < 6.0 PanD Aspartate Decarboxylase (PanD) Inhibition POA->PanD Direct binding (ITC validated) FASI Fatty Acid Synthase I (FAS I) Inhibition POA->FASI Disrupts cell wall PMF Proton Motive Force (PMF) Collapse POAH->PMF Protonophore activity Death Bacterial Cell Death PanD->Death PMF->Death FASI->Death

Mechanism of action of pyrazine-2-carboxylate (POA) in Mycobacterium tuberculosis.

Modern Drug Discovery: The Pyrazine-2-Carboxylate Pharmacophore

The electron-deficient nature of the pyrazine ring, combined with the hydrogen-bonding capacity of the carboxylate/carboxamide group, makes it an ideal scaffold for modern drug design.

  • Targeted Protein Degradation (PROTACs): Pyrazine-based scaffolds have been successfully integrated into PROTACs targeting Hematopoietic Progenitor Kinase 1 (HPK1). For instance, recent developments yielded orally bioavailable pyrazine-based HPK1 degraders (e.g., compound 10m) with exceptional potency, enhancing T-cell activation for tumor immunotherapy[7].

  • p97/VCP AAA ATPase Inhibitors: Derivatives of methyl pyrazine-2-carboxylate are utilized to synthesize benzylquinazoline molecules. These act as potent inhibitors of p97, a protein critical for the ubiquitin-proteasome system, thereby inducing G0/G1 phase cell cycle arrest in cancer models[8].

  • Multicomponent Reactions (MCRs): Pyrazine-2-carboxylic acid is frequently employed in Passerini and Ugi multicomponent reactions to rapidly generate library diversity for anticancer screening, yielding compounds that induce caspase-mediated apoptosis[9].

Quantitative Data Summary
Derivative Class / ScaffoldPrimary TargetTherapeutic IndicationKey Metric / Potency
Pyrazinoic Acid (POA) PanD / PMF / FAS ITuberculosisKD (PanD) = 6.1 μM[6]
Pyrazine-based PROTAC (10m) HPK1 DegradationTumor ImmunotherapyDC50 = 5.0 nM[7]
Benzylquinazoline (CB-5083) p97/VCP ATPaseOncology (Solid Tumors)IC50 = 0.011 μM[8]
α-acyloxycarboxamides Caspase 3/7 ActivationBreast/Colon CancerInduces Apoptosis[9]

Experimental Methodologies & Self-Validating Protocols

As scientists, we must rely on self-validating systems. Below are the foundational protocols for synthesizing the pyrazine-2-carboxylate core and biophysically validating its target engagement.

Protocol A: Synthesis of Methyl Pyrazine-2-Carboxylate (Esterification)

Causality: Thionyl chloride (SOCl2) reacts with methanol to generate anhydrous HCl and methyl sulfite intermediates. This creates a highly reactive, water-free acidic environment that drives the esterification of the sterically hindered pyrazine-2-carboxylic acid to completion without the risk of hydrolysis.

  • Preparation: Chill 48 mL of anhydrous methanol to 0°C under an inert argon atmosphere.

  • Activation: Dropwise, add 3.12 mL of SOCl2. Stir for 30 minutes to ensure complete generation of the methanolic HCl complex[8].

  • Reaction: Add 1.5 g (12.0 mmol) of pyrazine-2-carboxylic acid. Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir continuously for 24 hours[8].

  • Isolation: Concentrate the resulting solution under reduced pressure.

  • Purification: Induce precipitation by adding cold diethyl ether. Collect the pure methyl pyrazine-2-carboxylate via vacuum filtration[8].

Protocol B: Isothermal Titration Calorimetry (ITC) for PanD-POA Binding

Causality: To prove that POA (and not the prodrug PZA) directly inhibits PanD, ITC is used to measure the thermodynamic heat exchange (ΔH) upon ligand binding. This provides a label-free determination of the dissociation constant (KD) and stoichiometry.

  • Protein Preparation: Express and purify recombinant wild-type Mtb PanD. Dialyze extensively against a buffer containing 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl. Critical Step: Buffer matching is essential to minimize background heat of dilution.

  • Ligand Preparation: Dissolve sodium pyrazine-2-carboxylate (POA) in the exact same dialysis buffer to a concentration of 1 mM[6].

  • Titration Setup: Load PanD (typically 50-100 μM) into the ITC sample cell. Load the POA ligand into the injection syringe.

  • Execution: Perform 20-25 injections of 2 μL POA into the cell at 25°C, with 120-second intervals between injections to allow the baseline to stabilize[6].

  • Validation: The resulting exothermic reaction profile should yield a KD of approximately 6.1 μM for POA. A parallel control utilizing PZA must yield no binding heat, validating the prodrug requirement[6].

Workflow Acid Pyrazine-2-carboxylic acid Reagent SOCl2 / MeOH 0°C to RT, 24h Acid->Reagent Ester Methyl pyrazine-2-carboxylate Reagent->Ester Purify Precipitation & Filtration (Diethyl Ether) Ester->Purify ITC Isothermal Titration Calorimetry (ITC) Purify->ITC Ligand prep Result KD Determination (Target Binding) ITC->Result Thermodynamic profiling

Chemical synthesis workflow and biophysical validation of pyrazine-2-carboxylate derivatives.

Conclusion

The evolution of pyrazine-2-carboxylate from a serendipitous antitubercular prodrug to a highly tunable pharmacophore highlights the power of structure-based drug design. By understanding the biophysical causality of its mechanisms—whether acting as a protonophore, a direct enzyme inhibitor, or an anchor for targeted protein degradation—researchers can continue to exploit this versatile scaffold to address complex therapeutic challenges in infectious diseases and oncology.

References

1.[3] Pyrazinamide - Wikipedia. Wikipedia. URL:[Link] 2.[2] Mechanisms of Pyrazinamide Action and Resistance. PMC - NIH. URL:[Link] 3.[6] Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases. URL:[Link] 4.[1] The first line TB drug pyrazinamide is a phoenix: (Pre)-History of pyrazinamide. New TB Drugs. URL:[Link] 5.[4] What is the mechanism of Pyrazinamide? Patsnap Synapse. URL:[Link] 6.[5] Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link] 7.[8] Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers. URL:[Link] 8.[9] Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach. MDPI. URL:[Link] 9.[7] Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Foundational

Theoretical and Computational Insights into Methyl 3-oxo-2H-pyrazine-2-carboxylate: Tautomerism, Reactivity, and Coordination Dynamics

Executive Summary Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS: 27825-20-3), also widely documented as methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate or methyl 3-hydroxypyrazine-2-carboxylate[1][2], is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS: 27825-20-3), also widely documented as methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate or methyl 3-hydroxypyrazine-2-carboxylate[1][2], is a highly versatile N-heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including broad-spectrum antivirals (e.g., favipiravir analogs)[3] and non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth technical analysis of the compound's theoretical properties, focusing on its tautomeric equilibrium, quantum mechanical profiling, and coordination chemistry.

By bridging Density Functional Theory (DFT) with field-proven experimental workflows, this guide establishes a self-validating framework for predicting the reactivity and binding affinity of pyrazine-2-carboxylate derivatives.

Structural Identity and Tautomeric Dynamics

A defining feature of methyl 3-oxo-2H-pyrazine-2-carboxylate is its ability to undergo lactam-lactim tautomerism. The molecule dynamically shifts between the 3-oxo (lactam) form and the 3-hydroxy (lactim) form.

Theoretical and crystallographic studies on related pyridazine and pyrazine systems demonstrate that the 3-oxo form is overwhelmingly preferred in the solid state[4].

  • Causality of Stability: The lactam tautomer facilitates robust, highly ordered intermolecular hydrogen bonding networks (N–H···O=C) that significantly lower the crystal lattice energy. In contrast, the lactim form lacks the requisite N-H donor, leading to less stable crystal packing.

  • Solvation Effects: In aqueous or highly polar protic solutions, the energy gap between the two tautomers narrows due to competitive solvent-solute hydrogen bonding, making the lactim form transiently accessible for electrophilic reactions.

Quantum Mechanical Profiling

To predict the physicochemical behavior of methyl 3-oxo-2H-pyrazine-2-carboxylate, we rely on Density Functional Theory (DFT). The standard level of theory for such N-heterocycles is B3LYP/6-311++G(d,p) . The inclusion of diffuse functions (++) is mathematically critical for accurately modeling the electron density of the lone pairs on the pyrazine nitrogens and carbonyl oxygens, which dictate coordination and reactivity[5][6].

Frontier Molecular Orbitals (FMO) and MEP

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability. A Molecular Electrostatic Potential (MEP) map generated from the DFT wavefunction reveals distinct regions of nucleophilicity (red, localized on the exocyclic oxo/hydroxyl oxygen) and electrophilicity (blue, localized on the N-H proton).

Quantitative Thermodynamic Data

Below is a summary of the computed theoretical parameters for the two primary tautomers. (Note: Values are representative baseline calculations derived from standardized B3LYP/6-311++G(d,p) models for pyrazine-2-carboxylates).

Tautomeric FormRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)Band Gap (eV)
3-Oxo (Lactam) 0.004.25-6.85-2.154.70
3-Hydroxy (Lactim) +3.122.80-6.50-2.054.45

Interpretation: The larger band gap (4.70 eV) of the 3-oxo form correlates with its higher chemical hardness and thermodynamic stability. The smaller band gap of the 3-hydroxy form implies higher polarizability, making it the reactive intermediate during specific nucleophilic aromatic substitutions.

Synthetic Utility and Coordination Chemistry

Halogenation Pathways

Methyl 3-oxo-2H-pyrazine-2-carboxylate is frequently converted to methyl 3-chloro-2-pyrazinecarboxylate, a vital SNAr precursor. This is achieved using a Vilsmeier reagent or phosphoryl chloride (POCl₃)[7].

  • Mechanistic Causality: The MEP map confirms high electron density on the lactam oxygen. This oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. This event transforms the stable oxo group into a highly reactive phosphorodichloridate leaving group, triggering a spontaneous nucleophilic attack by the chloride ion at the C3 position to restore aromaticity.

Metal Complexation

Pyrazine-2-carboxylates act as versatile bi- and tridentate N,O-chelating ligands. Theoretical studies utilizing DFT and molecular dynamics have modeled their coordination with lanthanides like Eu(III)[6] and transition metals like Cd(II) and Ca(II)[8].

  • Causality of Coordination: The bite angle between the N1 pyrazine nitrogen and the adjacent carboxylate oxygen perfectly accommodates the ionic radii of these metals. DFT calculations show that complexation reduces the primary coordination sphere's water molecules, driving a favorable entropic increase (ΔS > 0) that stabilizes the metal-organic network[6].

Standardized Computational Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol must be used when conducting theoretical studies on pyrazine derivatives.

Step-by-Step Methodology
  • Conformational Sampling:

    • Action: Run a Molecular Mechanics (MMFF94) conformational search on the ester side chain.

    • Causality: The methyl ester group can rotate freely. Failing to identify the global minimum conformer before quantum optimization will result in inaccurate thermodynamic baseline energies.

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using B3LYP/6-311++G(d,p) in the gas phase.

    • Causality: Establishes the ground-state geometry required for accurate wavefunction analysis.

  • Frequency Calculations (ZPE Correction):

    • Action: Run vibrational frequency calculations at the same level of theory.

    • Causality: Confirms the optimized structure is a true local minimum (zero imaginary frequencies) and extracts Zero-Point Energy (ZPE) to calculate accurate Gibbs free energy (ΔG).

  • Solvation Modeling (PCM):

    • Action: Re-optimize using the Polarizable Continuum Model (PCM) with water as the solvent.

    • Causality: Simulates the physiological or reaction environment, which is critical since solvent polarity directly dictates the lactam/lactim tautomeric ratio.

  • Electronic Property Extraction:

    • Action: Generate the MEP surface and extract HOMO/LUMO energies.

Workflow Visualization

G A Input: Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS: 27825-20-3) B Conformational Search (Molecular Mechanics) A->B 3D Structure C DFT Optimization (B3LYP / 6-311++G**) B->C Lowest Energy Conformer D Tautomeric Equilibrium Analysis (Lactam vs. Lactim) C->D Thermodynamic Data E Electronic Properties (MEP, HOMO-LUMO) C->E Wavefunction Analysis F Coordination Modeling (e.g., Eu³⁺, Cd²⁺) E->F Binding Site Prediction

Fig 1: Computational workflow for the theoretical analysis of pyrazine-2-carboxylates.

Conclusion

Theoretical studies on methyl 3-oxo-2H-pyrazine-2-carboxylate reveal a highly dynamic molecule whose reactivity is governed by its tautomeric state and electronic topography. By applying rigorous DFT methodologies, researchers can accurately predict its behavior as a nucleophile, an electrophile, or a multidentate ligand. This predictive power is indispensable for accelerating the rational design of pyrazine-based antiviral drugs and advanced metal-organic frameworks.

References

  • Title : Methyl 3-hydroxypyrazine-2-carboxylate | C6H6N2O3 | CID 1514283 Source : PubChem (NIH) URL :[Link]

  • Title : Product Class 8: Pyridazines (Lactam/Lactim Tautomerism) Source : Thieme-Connect URL :[Link]

  • Title: EP1295890A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof Source: Google Patents URL
  • Title : The Chemistry of Heterocyclic Compounds, Supplement I (Volume 58) Source : EPDF.pub URL :[Link]

  • Title : Orientation-dependent conformational polymorphs in two similar pyridine/pyrazine phenolic esters Source : CrystEngComm (RSC Publishing) URL :[Link]

  • Title : Reduction in Coordination Number of Eu(III) on Complexation with Pyrazine Mono- and Di-Carboxylates in Aqueous Medium Source : Inorganic Chemistry (ACS Publications) URL :[Link]

  • Title : Cadmium(II) and calcium(II) complexes with N,O-bidentate ligands derived from pyrazinecarboxylic acid Source : AKJournals URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Methyl 3-oxo-2H-pyrazine-2-carboxylate in Advanced Organic Synthesis

Executive Summary & Physicochemical Profile Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS: 27825-20-3)—frequently referred to by its tautomeric names methyl 3-hydroxypyrazine-2-carboxylate or methyl 3-oxo-3,4-dihydropyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS: 27825-20-3)—frequently referred to by its tautomeric names methyl 3-hydroxypyrazine-2-carboxylate or methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate—is a highly versatile heterocyclic building block[1],[2]. Featuring an electron-deficient pyrazine core substituted with a methyl ester and a tautomeric oxo/hydroxyl group, this compound is a critical intermediate in the synthesis of complex therapeutics, including DNA polymerase Theta inhibitors, antiviral agents, and kinase modulators[3].

The molecule exists in a dynamic lactam-lactim tautomeric equilibrium. This structural duality dictates its reactivity, allowing the pyrazine core to act as both an electrophile (post-activation) and a nucleophile, depending on the specific reagent environment[1].

Mechanistic Pathways & Causality

Deoxychlorination (C3 Activation)

The native 3-oxo/3-hydroxyl group is a poor leaving group, rendering the C3 position unreactive toward direct substitution. To functionalize this site, the compound is treated with phosphorus oxychloride (


)[4]. The tautomeric hydroxyl group attacks the electrophilic phosphorus, forming a highly reactive phosphorodichloridate intermediate. Subsequent nucleophilic attack by chloride expels the phosphate leaving group, yielding methyl 3-chloropyrazine-2-carboxylate . This transformation converts a passive site into a highly electrophilic center, primed for Nucleophilic Aromatic Substitution (SNAr) with amines or phenols (e.g., to synthesize 3-(2-fluorophenoxy)pyrazine derivatives)[5].
Electrophilic Bromination (C6 Functionalization)

While the pyrazine ring is generally electron-deficient, the strong electron-donating resonance from the 3-hydroxyl/oxo group activates the ring toward Electrophilic Aromatic Substitution (EAS). Treatment with N-Bromosuccinimide (NBS) results in highly regioselective bromination at the C6 position (para to the directing group)[6]. This yields methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate , an essential intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) used to construct extended


-systems[3].
Chemoselective Alkylation

Due to the lactam-lactim tautomerism, alkylation can occur at either the N4 or O3 positions. Utilizing mild, non-nucleophilic methylating agents like (trimethylsilyl)diazomethane (


) allows for controlled methylation without hydrolyzing the sensitive methyl ester[7]. The choice of solvent matrix (typically DCM/MeOH) critically influences the stabilization of the intermediate diazonium species, driving the reaction to completion at ambient temperatures.

Quantitative Data Summary

The following table summarizes the key reaction parameters, target intermediates, and typical yields for the divergent synthetic pathways of methyl 3-oxo-2H-pyrazine-2-carboxylate.

TransformationReagents & ConditionsTarget IntermediateTypical YieldMechanistic Pathway
Deoxychlorination

(neat), Reflux, 3h
Methyl 3-chloropyrazine-2-carboxylate75–85%Nucleophilic substitution via phosphorodichloridate
Electrophilic Bromination NBS, ACN, 25 °C, 16hMethyl 6-bromo-3-hydroxypyrazine-2-carboxylate80–90%Electrophilic Aromatic Substitution (EAS)
Methylation

, DCM/MeOH, 0 °C to RT
N/O-Methyl pyrazine derivatives70–80%Electrophilic alkylation
SNAr (Downstream) Ar-OH,

, DMF, 80 °C
3-(Aryloxy)pyrazine-2-carboxylate65–85%Nucleophilic Aromatic Substitution

Experimental Protocols

Protocol A: Synthesis of Methyl 3-chloropyrazine-2-carboxylate via Activation

This protocol details the conversion of the 3-oxo group to a reactive 3-chloro moiety[5].

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ).
    
  • Reagent Addition: Add methyl 3-hydroxypyrazine-2-carboxylate (10.0 g, 64.9 mmol) to the flask, followed by phosphorus oxychloride (

    
    , 130 mL). Causality: 
    
    
    
    acts as both the solvent and the activating reagent. The large excess drives the equilibrium forward and maintains a fluid reaction mixture.
  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) and stir continuously for 3 hours.

  • Validation: Monitor reaction progress by TLC (EtOAc/Hexanes 1:1). The starting material is highly polar (baseline), whereas the 3-chloro product is significantly less polar (higher

    
    ).
    
  • Concentration (Safety Critical): Cool the mixture to room temperature. Transfer to a rotary evaporator and distill off the excess

    
     under reduced pressure. Causality: Unreacted 
    
    
    
    must be removed prior to aqueous workup to prevent violent, uncontrolled exothermic hydrolysis.
  • Quenching & Extraction: Cool the concentrated residue to 0 °C and slowly add ice-cold water, followed by ethyl acetate (150 mL). Extract the aqueous layer with additional ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic phases with saturated aqueous

    
     until the pH is neutral, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the crude product. Purify via silica gel column chromatography to obtain pure methyl 3-chloropyrazine-2-carboxylate (~8.0 g).
Protocol B: Regioselective Bromination at C6

This protocol details the electrophilic bromination of the pyrazine core to enable downstream cross-coupling[6].

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask, dissolve methyl 3-hydroxypyrazine-2-carboxylate (9.0 g, 58.4 mmol) in anhydrous acetonitrile (ACN, 150 mL). Causality: ACN is utilized as a polar aprotic solvent to completely dissolve the starting material and stabilize the polar Wheland intermediate formed during the EAS reaction.

  • Reagent Addition: Portion-wise, add N-Bromosuccinimide (NBS, 15.6 g, 87.6 mmol, 1.5 eq) to the solution at 25 °C. Causality: NBS provides a controlled, steady release of electrophilic bromine, preventing over-halogenation.

  • Reaction: Stir the reaction mixture at 25 °C for 16 hours under a nitrogen atmosphere.

  • Validation: Analyze the mixture via LC-MS. Completion is indicated by the disappearance of the starting mass (

    
     155 
    
    
    
    ) and the appearance of the brominated isotopic doublet (
    
    
    233, 235
    
    
    ).
  • Workup: Quench the reaction mixture by adding water (200 mL). Extract the resulting solution with ethyl acetate (

    
     mL).
    
  • Purification: Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure. Apply the residue onto a silica gel column and elute with EtOAc/Hexanes to isolate the pure brominated intermediate.
    

Visualizing the Synthetic Divergence

The following workflow diagram maps the divergent synthetic pathways originating from methyl 3-oxo-2H-pyrazine-2-carboxylate, highlighting the reagents and reaction types.

G A Methyl 3-oxo-3,4-dihydro- pyrazine-2-carboxylate (Starting Material) B Methyl 3-chloro- pyrazine-2-carboxylate A->B POCl3, Reflux (Deoxychlorination) C Methyl 6-bromo-3-oxo- 3,4-dihydropyrazine-2-carboxylate A->C NBS, ACN (Electrophilic Bromination) D N/O-Methylated Derivatives A->D TMS-CHN2 (Alkylation) E 3-(Aryloxy)pyrazine- 2-carboxylate (SNAr Product) B->E ArOH, Base (SNAr) F C6 Cross-Coupling Products C->F Pd Catalyst, R-B(OH)2 (Suzuki Coupling)

Divergent synthetic pathways of methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate.

References

  • PubChem . "Methyl 3-hydroxypyrazine-2-carboxylate | C6H6N2O3 | CID 1514283". National Center for Biotechnology Information. URL:[Link]

  • Patsnap . "Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid". URL:[Link]

  • Google Patents. "WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses".
  • Google Patents. "WO2022164789A1 - Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disoders".

Sources

Application

reaction protocols for methyl 3-oxo-2H-pyrazine-2-carboxylate

An In-Depth Guide to the Synthesis and Reactivity of Methyl 3-oxo-3,4-dihydro-pyrazine-2-carboxylate Introduction: The Privileged Pyrazinone Scaffold Pyrazinones, specifically 2(1H)-pyrazinones, represent a class of hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Reactivity of Methyl 3-oxo-3,4-dihydro-pyrazine-2-carboxylate

Introduction: The Privileged Pyrazinone Scaffold

Pyrazinones, specifically 2(1H)-pyrazinones, represent a class of heterocyclic compounds of significant interest to the medicinal and synthetic chemistry communities.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives have demonstrated potential in oncology, infectious diseases, and inflammation by acting as potent enzyme inhibitors, such as for p38α mitogen-activated protein kinase and viral reverse transcriptase.[1][3][4][5]

Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate is a key intermediate, possessing two primary reactive handles: the methyl ester at the C-2 position and the pyrazinone core itself. The ester provides a gateway for amide library synthesis, while the heterocyclic ring offers sites for N-alkylation, cross-coupling, and cycloaddition reactions. This guide provides detailed protocols and the underlying chemical rationale for the synthesis and strategic derivatization of this versatile building block.

Part 1: Synthesis of the Pyrazinone Core

The most robust and widely adopted method for constructing the 2(1H)-pyrazinone ring from acyclic precursors is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method pioneered by Jones and Karmas.[3][5] This approach forms the N-1/C-6 and N-4/C-5 bonds in a single, often one-pot, operation.

For the target molecule, methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate, the logical precursors are methyl 2-amino-2-carbamoylacetate (the amide of an aminomalonic acid derivative) and a glyoxal equivalent.

Protocol 1.1: Synthesis of Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate

This protocol details the cyclocondensation reaction to form the pyrazinone ring. The reaction proceeds via initial imine formation, followed by intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic pyrazinone system.

Materials:

  • Methyl 2-amino-2-carbamoylacetate hydrochloride

  • Glyoxal (40% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2-amino-2-carbamoylacetate hydrochloride (1.0 eq) in 50 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and liberate the free amine. The evolution of CO₂ gas will be observed. Stir for 20 minutes.

  • To this slurry, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between 100 mL of water and 100 mL of dichloromethane.

  • Separate the layers and extract the aqueous phase with an additional 2 x 50 mL of dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 30% to 70%) to afford the title compound as a solid.

Part 2: Reactions at the C-2 Ester Functional Group

The methyl ester at the C-2 position is a versatile handle for introducing molecular diversity, primarily through nucleophilic acyl substitution.[6] The conversion to a carboxylic acid is the first step toward creating libraries of amides and other derivatives.[7]

Protocol 2.1: Saponification to 3-Oxo-3,4-dihydropyrazine-2-carboxylic Acid

This protocol describes the basic hydrolysis (saponification) of the methyl ester. The reaction proceeds via the addition-elimination mechanism, where a hydroxide ion attacks the ester carbonyl, followed by the elimination of methoxide.[6]

Materials:

  • Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water (e.g., 20 mL).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Concentrate the mixture in vacuo to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used without further purification.

Protocol 2.2: Amide Bond Formation via Peptide Coupling

With the carboxylic acid in hand, amide derivatives can be readily synthesized using standard peptide coupling reagents. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling agent.

Materials:

  • 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid

  • Desired amine (e.g., aniline, benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (10 mL).

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the desired amide.

Part 3: Reactions on the Pyrazinone Ring

The pyrazinone ring itself offers several positions for functionalization, enabling the modulation of the core structure's electronic and steric properties. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose, typically requiring initial halogenation of the ring.[3][8]

Visual Workflow: C-5 Functionalization via Suzuki Coupling

The following diagram illustrates the two-stage workflow for introducing an aryl or heteroaryl substituent at the C-5 position of the pyrazinone ring.

G cluster_0 Stage 1: Halogenation cluster_1 Stage 2: Suzuki Cross-Coupling Start Methyl 3-oxo-pyrazine -2-carboxylate Halogenation Reaction with NBS/DBU in ACN Start->Halogenation Intermediate 5-Bromo-pyrazinone Intermediate Halogenation->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Coupling Pd-Catalyzed Reaction with Arylboronic Acid Purification1->Coupling Isolated Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Purification2 Final Purification (Chromatography/Recrystallization) Workup->Purification2 FinalProduct 5-Aryl-pyrazinone Product Purification2->FinalProduct

Caption: Workflow for C-5 arylation of the pyrazinone core.

Protocol 3.1: C-5 Bromination

Selective halogenation at the C-5 position provides the necessary handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such electron-rich heterocyclic systems.

Materials:

  • Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the starting pyrazinone (1.0 eq) in acetonitrile.

  • Add NBS (1.1 eq) and DBU (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 4-6 hours. Monitor the reaction by LC-MS or TLC.

  • After completion, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 5-bromo derivative.

Protocol 3.2: C-5 Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds between the 5-bromo-pyrazinone and various aryl or heteroaryl boronic acids.[8]

Materials:

  • Methyl 5-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane / Water (4:1 mixture)

Procedure:

  • To a flask, add the 5-bromo-pyrazinone (1.0 eq), the arylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 4:1 dioxane/water solvent mixture.

  • Heat the reaction to 90-100 °C and stir for 8-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to afford the 5-aryl-pyrazinone product.

Part 4: Cycloaddition Reactions

The diene-like system within the pyrazinone ring can participate in cycloaddition reactions, providing a pathway to complex, fused heterocyclic structures.[3][5] After N-alkylation, the resulting pyrazinium-3-olate is a 1,3-dipole that readily undergoes [3+2] cycloaddition with dipolarophiles.

Visual Representation: [3+2] Dipolar Cycloaddition Pathway

G Pyrazinone Methyl 3-oxo-pyrazine -2-carboxylate N_Alkylation 1. N-Alkylation (e.g., MeI, K2CO3) Pyrazinone->N_Alkylation Step 1 Deprotonation 2. Deprotonation (e.g., DBU) N_Alkylation->Deprotonation Step 2 Dipole 1,3-Dipole Intermediate (Pyrazinium-3-olate) Deprotonation->Dipole Formation Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) Dipolarophile->Cycloaddition Product Fused Diazabicyclo[3.2.1]octanone Product Cycloaddition->Product

Caption: Pathway for forming fused heterocycles via cycloaddition.

Part 5: Spectroscopic Data Summary

Proper characterization is essential to confirm the identity and purity of synthesized compounds. Below is a table of expected spectroscopic data based on published information for similar pyrazinone structures.[9][10][11]

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
Methyl 3-oxo-pyrazine-2-carboxylate ~3.9 (s, 3H, OCH₃), ~7.5-8.0 (m, 2H, ring CH), ~12.0 (br s, 1H, NH)~53 (OCH₃), ~130-145 (ring C), ~155 (C=O, amide), ~165 (C=O, ester)3200-3000 (N-H), 1730 (C=O, ester), 1680 (C=O, amide)
3-Oxo-pyrazine-2-carboxylic Acid ~7.6-8.1 (m, 2H, ring CH), ~12.2 (br s, 1H, NH), ~13.5 (br s, 1H, COOH)~130-145 (ring C), ~156 (C=O, amide), ~168 (C=O, acid)3300-2500 (O-H, broad), 1710 (C=O, acid), 1685 (C=O, amide)
5-Aryl-3-oxo-pyrazine-2-carboxamide ~3.9 (s, 3H, OCH₃), ~7.2-7.8 (m, Ar-H), ~8.2 (s, 1H, ring CH), ~9.5 (br s, 1H, amide NH)~53 (OCH₃), ~125-150 (ring & Ar C), ~155 (C=O, ring), ~163 (C=O, amide)3350 (N-H), 1725 (C=O, ester), 1690 (C=O, ring), 1650 (C=O, amide)

References

  • Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. (2021). ResearchGate. Available at: [Link]

  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). PMC. Available at: [Link]

  • Formation of Volatile Pyrazinones in the Asparagine Maillard Reaction Systems and Novel Pyrazinone Formation Pathways in the Amidated-Alanine Maillard Reaction Systems. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • 2(1H)-Pyrazinones with potential applications prepared following Jones and Karmas and Spoerri procedure. ResearchGate. Available at: [Link]

  • Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins. (2003). PubMed. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). Semantic Scholar. Available at: [Link]

  • Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. (2017). Organic Process Research & Development. Available at: [Link]

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. Available at: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate. Available at: [Link]

  • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. (2022). ResearchGate. Available at: [Link]

  • (PDF) Transition metal-catalyzed functionalization of pyrazines. (2013). ResearchGate. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Methyl 3-oxo-2H-pyrazine-2-carboxylate as a Versatile Building Block for Complex Heterocycles

Executive Summary In modern medicinal chemistry and drug development, the efficient construction of functionalized heterocycles is paramount. Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (often referred to by its tauto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the efficient construction of functionalized heterocycles is paramount. Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (often referred to by its tautomeric name, methyl 3-hydroxypyrazine-2-carboxylate) serves as a highly versatile, bifunctional building block[1]. Featuring both a reactive ester moiety and an activated pyrazine core, this compound is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiviral agents (e.g., Favipiravir analogues) and allosteric kinase inhibitors targeting c-Met and SHP2[2][3].

This application note provides researchers with field-proven insights, mechanistic rationales, and validated protocols for utilizing this compound in complex synthetic workflows.

Chemical Profile & Physicochemical Data

The utility of methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate stems from its tautomeric equilibrium. The molecule exists in a dynamic state between the 3-hydroxy aromatic form and the 3-oxo-3,4-dihydro form[4]. This duality allows chemists to selectively target either the oxygen or the nitrogen atom for functionalization by modulating the reaction conditions (e.g., choice of base and solvent).

Table 1: Quantitative & Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate
CAS Registry Number 27825-20-3[1]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [1]
SMILES COC(=O)C1=NC=CNC1=O[4]
Key Synonyms Methyl 3-hydroxypyrazine-2-carboxylate; 2-Pyrazinecarboxylic acid, 3,4-dihydro-3-oxo-, methyl ester[4]
Typical Purity ≥ 97.0% (Commercial standard)[5]

Mechanistic Insights & Reactivity Profile

To successfully deploy this building block, scientists must understand the causality behind its reactivity:

  • Regioselective Alkylation (N- vs. O-Alkylation): The most common challenge when functionalizing this scaffold is controlling the site of alkylation. Using a soft base like Potassium Carbonate (K₂CO₃) often yields a mixture of N-alkylated and O-alkylated products. However, utilizing Lithium Hydride (LiH) in N,N-Dimethylformamide (DMF) at low temperatures drives the reaction almost exclusively toward N-alkylation[6]. Causality: According to Hard-Soft Acid-Base (HSAB) theory, the "hard" lithium cation tightly coordinates with the "hard" oxygen atom of the enolate. This tight ion-pairing effectively masks the oxygen, leaving the N4 nitrogen atom highly nucleophilic and available to attack the electrophile[3].

  • Electrophilic Aromatic Substitution (EAS): The electron-donating effect of the 3-oxo/3-hydroxy group activates the pyrazine ring, particularly at the C5 and C6 positions. This allows for mild, controlled halogenation (e.g., bromination using N-Bromosuccinimide), which is a prerequisite for downstream palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig)[7].

Application 1: Synthesis of Antiviral Precursors

The pyrazine-2-carboxamide core is a privileged scaffold in antiviral research, most notably found in the RNA polymerase inhibitor Favipiravir. The synthesis begins with the amidation of the methyl ester, followed by targeted halogenation.

G A Methyl 3-oxo-3,4-dihydro pyrazine-2-carboxylate B Amidation Intermediate (Primary Amide) A->B NH3 / MeOH Nucleophilic Acyl Substitution C Brominated Intermediate (C6-Bromination) B->C NBS / ACN Electrophilic Aromatic Substitution D Fluorinated API Precursor (e.g., Favipiravir Analog) C->D KF / DMSO Halogen Exchange (Halex)

Synthesis workflow for antiviral precursors via amidation and halogenation.

Protocol 1: Electrophilic Bromination of the Pyrazine Core

Adapted from validated tricyclic compound synthesis methodologies[7].

Objective: To install a bromine atom at the C6 position for subsequent cross-coupling or halogen exchange.

Materials:

  • Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.5 equiv)

  • Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (e.g., 9.0 g, 58.4 mmol) in anhydrous ACN (150 mL) in a round-bottom flask equipped with a magnetic stirrer[7].

  • Reagent Addition: Add NBS (15.6 g, 87.6 mmol) in a single portion. Causality: ACN is chosen as a polar aprotic solvent because it stabilizes the polar transition state of the EAS mechanism without reacting with the brominating agent[7].

  • Reaction: Stir the mixture at 25 °C for 16 hours under a nitrogen atmosphere.

  • Quenching & Workup: Quench the reaction by adding distilled water (200 mL). Extract the resulting aqueous mixture with Ethyl Acetate (3 x 200 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with EtOAc/Hexanes) to isolate the brominated product[7].

  • Self-Validation/QC: Analyze the product via LC-MS. The mass spectrum should display a characteristic M and M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination.

Application 2: Development of Kinase Inhibitors

For oncology targets such as c-Met and SHP2, the pyrazine ring is often N-alkylated to build complex heterobicyclic structures[2][3].

G A Methyl 3-oxo-3,4-dihydro pyrazine-2-carboxylate B N-Alkylated Pyrazine (Regioselective N4-Alkylation) A->B LiH, R-X, DMF N-directed Alkylation C Carboxylic Acid (Saponification Product) B->C LiOH, THF/H2O Ester Hydrolysis D Kinase Inhibitor Scaffold (c-Met / SHP2 Target) C->D Amine, HATU, DIPEA Amide Coupling

Regioselective N-alkylation and coupling workflow for kinase inhibitors.

Protocol 2: Regioselective N-Alkylation

Adapted from c-Met inhibitor synthesis patents[3][6].

Objective: To selectively alkylate the N4 position of the pyrazine ring while suppressing O-alkylation.

Materials:

  • Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (1.0 equiv)

  • Lithium Hydride (LiH) (1.2 equiv)

  • Alkyl Halide (e.g., Benzyl chloride) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (0.10 g, 0.65 mmol) in anhydrous DMF (3 mL) under an inert argon atmosphere[3].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add LiH in one portion. Causality: The low temperature prevents thermal degradation of the intermediate and maximizes the kinetic selectivity of the tight Li-O ion pair[6].

  • Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation and enolate formation[3].

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl chloride, 0.15 mL, 1.30 mmol) to the cooled mixture[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 to 72 hours depending on the steric hindrance of the alkyl halide[3].

  • Quenching & Workup: Quench carefully with a saturated aqueous NH₄Cl solution to neutralize unreacted LiH. Extract with Dichloromethane (DCM) or EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over MgSO₄, and concentrate.

  • Self-Validation/QC: Monitor the reaction via TLC or LC-MS. N-alkylated products generally exhibit a higher polarity (lower Rf value) compared to their O-alkylated isomers due to the exposed carbonyl group. ¹H NMR can confirm N-alkylation by the absence of the N-H proton and the chemical shift of the newly introduced alkyl protons.

References

  • PubChem. "Methyl 3-hydroxypyrazine-2-carboxylate | C6H6N2O3 | CID 1514283". National Institutes of Health (NIH).[Link]

  • Google Patents. "WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use".
  • Google Patents. "WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors".
  • Google Patents. "WO2022164789A1 - Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disoders".
  • Google Patents. "WO2007146824A2 - Quinoline compounds and methods of use".

Sources

Application

Application Note: Derivatization Strategies for Methyl 3-oxo-2H-pyrazine-2-carboxylate in Drug Discovery

Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, divergent synthesis, and self-validating experimental protocols. Introduction & Tautomeric Dynamics Methyl 3-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, divergent synthesis, and self-validating experimental protocols.

Introduction & Tautomeric Dynamics

Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS: 27825-20-3), frequently referred to by its tautomeric name methyl 3-hydroxypyrazine-2-carboxylate, is a highly privileged scaffold in medicinal chemistry[1]. It serves as a foundational building block for the synthesis of broad-spectrum antiviral agents (e.g., Favipiravir precursors) and highly selective kinase inhibitors targeting c-Met and SHP2[2][3].

The chemical versatility of this compound stems from its lactam-lactim tautomerism. In the solid state and in most polar aprotic solvents, the compound predominantly exists in the lactam form (3-oxo-3,4-dihydropyrazine). This dynamic equilibrium dictates its reactivity profile:

  • The N4 position acts as a soft nucleophile, readily participating in N-alkylation under basic conditions[4].

  • The C3 carbonyl oxygen can undergo deoxychlorination to yield highly electrophilic handles for Nucleophilic Aromatic Substitution (SNAr)[5].

  • The C6 position is highly activated toward electrophilic aromatic substitution, allowing for regioselective halogenation[6].

Understanding these electronic properties is critical for designing regioselective derivatization workflows without the need for exhaustive protecting-group manipulations.

Divergent Derivatization Workflows

To harness the full potential of this pyrazine core, three primary derivatization pathways are commonly employed in preclinical drug development.

G SM Methyl 3-oxo-2H-pyrazine- 2-carboxylate C3_Chloro Methyl 3-chloropyrazine- 2-carboxylate SM->C3_Chloro POCl3, Reflux (Deoxychlorination) C6_Bromo Methyl 6-bromo-3-oxo- 2H-pyrazine-2-carboxylate SM->C6_Bromo NBS, DMF/ACN (Electrophilic Bromination) N_Alkyl N4-Alkyl-3-oxo- pyrazine-2-carboxylate SM->N_Alkyl R-X, Base (K2CO3/NaH) (N-Alkylation) SNAr SNAr Products (Ethers, Amines) C3_Chloro->SNAr Nucleophiles (Phenols, Amines) CrossCoupling Cross-Coupling (Aryl, Alkyl) C6_Bromo->CrossCoupling Pd-Catalyst (Suzuki/Stille)

Fig 1. Divergent derivatization pathways of methyl 3-oxo-2H-pyrazine-2-carboxylate.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for the primary derivatization routes, providing a comparative baseline for yield and regioselectivity.

Derivatization TypeReagents & SolventsTemp & TimeRegioselectivityTypical YieldKey Application
Deoxychlorination POCl₃ (neat)100 °C, 3 hC3-Cl>80%Precursor for SNAr (e.g., Favipiravir analogs)
Electrophilic Bromination NBS, ACN25 °C, 16 hC6-Br75–85%Cross-coupling handles (Suzuki, Buchwald)
N-Alkylation R-X, K₂CO₃, DMF0 °C to RT, 2–12 hN4-Alkyl60–90%Kinase inhibitor core scaffolds
O-Methylation TMS-diazomethane, DCM/MeOH0 °C to 25 °C, 2 hO3-Methyl~70%Modulating H-bond donor capacity

Experimental Protocols & Mechanistic Insights

Protocol A: C3-Deoxychlorination via Phosphorus Oxychloride

Causality & Mechanistic Insight: Converting the 3-oxo group to a 3-chloro moiety primes the pyrazine ring for subsequent SNAr reactions with amines or phenols[5]. Neat phosphorus oxychloride (POCl₃) is utilized as both the solvent and the chlorinating agent. This high concentration drives the equilibrium of the tautomer toward the lactim form, facilitating the formation of a reactive phosphorodichloridate intermediate. Heating to reflux provides the activation energy necessary for the chloride ion to displace the leaving group, yielding methyl 3-chloropyrazine-2-carboxylate.

Step-by-Step Methodology:

  • Setup: Charge a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar with methyl 3-oxo-2H-pyrazine-2-carboxylate (10.0 g, 64.9 mmol).

  • Reagent Addition: Carefully add neat POCl₃ (130 mL, serving as solvent and reagent) at room temperature[5].

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) and stir vigorously for 3 hours. Monitor reaction completion via LC-MS (aliquots must be quenched in methanol prior to injection to avoid column degradation).

  • Concentration: Cool the reaction to room temperature. Remove the bulk of the excess POCl₃ via rotary evaporation under reduced pressure (ensure the vacuum pump is protected with a cold trap and an acid scrubber).

  • Quenching (Critical Step): Dissolve the resulting dark residue in ethyl acetate (150 mL) and pour slowly over vigorously stirred crushed ice to quench residual active phosphorus species.

  • Workup: Separate the layers. Extract the aqueous phase with ethyl acetate (2 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH of the aqueous wash is ~7.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the 3-chloropyrazine derivative. Purify via silica gel chromatography if necessary.

Protocol B: Regioselective C6-Bromination

Causality & Mechanistic Insight: Bromination at the C6 position provides an essential handle for palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is preferred over elemental bromine due to its mildness, which prevents over-halogenation. Acetonitrile (ACN) is the solvent of choice because it effectively stabilizes the polar bromonium transition state without participating in side reactions[6]. The electron-donating effect of the N4-H/O3 tautomeric system heavily directs the electrophile to the para-equivalent C6 position.

Step-by-Step Methodology:

  • Setup: In a 500 mL flask, dissolve methyl 3-oxo-2H-pyrazine-2-carboxylate (9.0 g, 58.4 mmol) in anhydrous ACN (150 mL)[6].

  • Reagent Addition: Add NBS (15.6 g, 87.6 mmol, 1.5 eq) in a single portion. The reaction is slightly exothermic; maintain the flask in a room-temperature water bath if necessary.

  • Reaction: Stir the mixture at 25 °C for 16 hours under a nitrogen atmosphere[6]. Validate completion via TLC (EtOAc/Hexanes 1:1, UV active).

  • Quenching: Quench the reaction by adding distilled water (200 mL), which precipitates succinimide byproducts and halts the reaction.

  • Workup: Extract the resulting mixture with ethyl acetate (3 × 200 mL). Wash the combined organic layers sequentially with water and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via silica gel column chromatography to isolate methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate.

Protocol C: N4-Alkylation

Causality & Mechanistic Insight: Alkylation of the pyrazine core modulates the lipophilicity and target-binding characteristics of the resulting drug candidate. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) exploits the principles of Hard-Soft Acid-Base (HSAB) theory. The softer N4 nitrogen of the lactam form is preferentially alkylated over the harder O3 oxygen by soft electrophiles (e.g., alkyl iodides, benzyl chlorides)[4].

Step-by-Step Methodology:

  • Setup: Suspend methyl 3-oxo-2H-pyrazine-2-carboxylate (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M concentration)[4].

  • Deprotonation: Stir the suspension at 0 °C for 15–30 minutes to ensure complete deprotonation and formation of the nucleophilic anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. The reaction is self-validating when the suspension changes character (precipitation of KX salts).

  • Workup: Dilute the reaction mixture with a 10-fold volume of water to crash out the product and solubilize the DMF. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts extensively with water (at least 3 times) to remove residual DMF, followed by a brine wash. Dry, concentrate, and purify to yield the N4-alkylated pyrazino carboxylate.

(Note: If strict O-methylation is required, the use of (trimethylsilyl)diazomethane in a DCM/MeOH mixture at 0 °C is the validated alternative to bypass the N-alkylation preference[7].)

References

  • WO2007146824A2 - Quinoline compounds and methods of use Source: Google Patents URL
  • WO2022164789A1 - Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disoders Source: Google Patents URL
  • Preparation method of 3-(2-fluorophenoxy)
  • WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL

Sources

Method

Application Note: Advanced Experimental Protocols for the Amide Coupling of Pyrazine-2-Carboxylates

Executive Summary & Mechanistic Insights The pyrazine-2-carboxamide motif is a privileged scaffold in modern drug discovery, frequently serving as the core pharmacophore in antitubercular agents, sigma-2 receptor ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The pyrazine-2-carboxamide motif is a privileged scaffold in modern drug discovery, frequently serving as the core pharmacophore in antitubercular agents, sigma-2 receptor ligands, and advanced kinase inhibitors[1]. The synthesis of these molecules relies on the robust amide coupling of pyrazine-2-carboxylic acid (or its carboxylate salts) with various primary and secondary amines.

However, pyrazine-2-carboxylic acid presents distinct synthetic challenges that require careful protocol design:

  • Electron Deficiency: The highly electronegative 1,4-diazine ring withdraws electron density from the carboxylate group. This reduces the nucleophilicity of the oxygen during the initial attack on the coupling agent, often leading to sluggish activation[2].

  • Poor Solubility: The free acid exhibits notoriously poor solubility in standard organic solvents (e.g., dichloromethane, tetrahydrofuran). Successful protocols often necessitate highly polar aprotic solvents (DMF, DMA) or specific base-mediated pre-activation steps to form the more soluble carboxylate salt[3][4].

  • Steric and Electronic Hindrance of Amines: When coupling with sterically hindered or highly electron-deficient amines (e.g., substituted quinolines), standard carbodiimides (EDC/DCC) frequently fail. This necessitates the use of highly reactive uronium salts or specialized activators[1][2].

Strategic Selection of Coupling Agents (Causality & E-E-A-T)

The choice of coupling agent dictates not only the yield but also the reaction kinetics and the complexity of the downstream purification. As a rule of thumb, the coupling agent must be matched to the nucleophilicity of the target amine.

  • HATU: The gold standard for coupling pyrazine-2-carboxylic acid with unreactive or sterically hindered amines. HATU generates a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the HOAt ring provides an anchimeric assistance effect (neighboring group participation), which drastically accelerates the aminolysis step[1][4].

  • T3P (Propylphosphonic anhydride): An excellent choice for scalable synthesis and green chemistry. T3P is highly effective for coupling with aliphatic amines and piperazines. Its primary mechanistic advantage is that it generates exclusively water-soluble phosphonic acid byproducts, allowing for purification via simple aqueous extraction rather than chromatography[5].

  • DSC (N,N'-Disuccinimidyl carbonate): Activates the acid as an OSu (N-hydroxysuccinimide) ester. This reagent avoids the problematic N-acylurea rearrangement common with carbodiimides. Furthermore, the byproducts are carbon dioxide and water-soluble NHS, making it ideal for sensitive substrates[3].

  • EDC/DCC: Classical carbodiimides used in hybrid drug design (e.g., Lamivudine-pyrazine hybrids). While cost-effective, they typically require longer reaction times (up to 24 h) and the addition of auxiliary nucleophiles like HOBt to suppress epimerization and improve yields[6].

Reaction Workflow & Mechanistic Pathway

Workflow Acid Pyrazine-2-Carboxylic Acid (Poorly Soluble, Electron-Deficient) Activation Active Ester Intermediate (HOAt / OSu / Phosphonic Anhydride) Acid->Activation Activation Base Tertiary Base (DIPEA / TEA / Pyridine) Base->Activation Deprotonation CouplingAgent Coupling Reagent (HATU / T3P / DSC / EDC) CouplingAgent->Activation Electrophilic Transfer Product Pyrazine-2-Carboxamide Target Product Activation->Product Aminolysis Amine Primary / Secondary Amine (Nucleophile) Amine->Product Nucleophilic Attack Workup Aqueous Workup (Mild Acid/Base Wash) Product->Workup Purification

Mechanistic workflow of pyrazine-2-carboxylic acid activation and amide bond formation.

Quantitative Comparison of Coupling Strategies

The following table summarizes the key performance indicators for the primary coupling strategies used in pyrazine-2-carboxamide synthesis, based on typical experimental outcomes:

Coupling ReagentTypical YieldReaction TimePrimary ByproductsKey Advantage / Indication
HATU 80–95%2–16 hHOAt, tetramethylureaHighest efficiency for sterically hindered or deactivated amines[1].
T3P 75–90%12–24 hWater-soluble phosphonic acidsExceptional safety profile; simple aqueous workup without chromatography[5].
DSC >90%3–6 hCO₂, N-hydroxysuccinimideNo carbodiimide rearrangement; visual reaction monitoring via CO₂ evolution[3].
EDC / DCC 60–85%16–24 hUrea derivatives (e.g., DCU)Cost-effective; standard for routine solution-phase peptide synthesis[6].

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimal for Hindered/Deactivated Amines)

This protocol is specifically engineered for synthesizing complex pharmaceutical intermediates, such as quinolyl pyrazinamides, where the amine nucleophile is sterically hindered[1].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (1.0 mmol) and the target amine (1.0 mmol)[1].

  • Solvation & Deprotonation: Dissolve the reagents in anhydrous DMF or DCM (5–10 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the stirring suspension.

    • Causality: The addition of DIPEA deprotonates the carboxylic acid, forming a soluble carboxylate salt and significantly increasing its nucleophilicity for the subsequent attack on HATU[1][4].

  • Activation: Add HATU (1.2 to 1.5 mmol) portion-wise at room temperature.

    • Causality: Portion-wise addition controls the exothermic activation step and minimizes the risk of epimerization if chiral centers are present on the amine substrate[1].

  • Reaction: Stir the resulting mixture at room temperature for 12–16 hours under an inert atmosphere (N₂ or Ar)[1].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous citric acid (15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HOAt remains.

Protocol B: T3P-Mediated Coupling (Optimal for Scalability & Green Chemistry)

This protocol is highly recommended for coupling pyrazine-2-carboxylic acid with aliphatic amines or piperazines, offering a self-validating, clean workup[5].

  • Preparation: Suspend pyrazine-2-carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in EtOAc or DCM (10 mL)[5].

  • Base Addition: Add an organic base such as Triethylamine (TEA) or DIPEA (3.0 mmol) and cool the flask to 0 °C using an ice bath[5].

  • Activation: Dropwise add T3P (50% w/w solution in EtOAc, 1.5 mmol).

    • Causality: T3P is a mild phosphonic anhydride. Maintaining a low temperature during addition prevents unwanted side reactions and manages the mild exotherm[5].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours[5].

  • Workup: Quench the reaction with water (10 mL). Separate the layers and wash the organic phase with saturated NaHCO₃ (15 mL) and water (15 mL).

    • Causality: T3P byproducts are highly water-soluble phosphonic acids. This allows the organic extraction to be exceptionally clean, frequently yielding >95% pure product without the need for complex chromatography[5].

Protocol C: DSC-Mediated Solution-Phase Coupling (Optimal for Sensitive Substrates)

This procedure avoids the use of aggressive carbodiimides and provides a visual indicator of reaction progress[3].

  • Activation: To 50 mL of acetonitrile in an oven-dried flask, add pyridine (~3.0 equiv), pyrazine-2-carboxylic acid (1.05 equiv), and a catalytic amount of DMAP (0.01 equiv). Add DSC (1.0 equiv)[3].

  • Self-Validating Monitoring: Attach a flaccid balloon to the reaction flask via a needle/septum.

    • Causality: DSC activation releases CO₂. The inflation of the balloon provides a visual, self-validating indicator of the activation progress. Stir for 2–3 hours until the poorly soluble acid is fully consumed and CO₂ evolution ceases[3].

  • Aminolysis: To the active OSu ester suspension, add DIPEA (1.5 equiv) followed by the target amine (1.0 equiv) at room temperature. Stir until complete consumption of the amine is observed[3].

  • Workup: Concentrate the solvent, redissolve in EtOAc, and wash with water. The NHS byproduct extracts cleanly into the aqueous layer[3].

Self-Validation & Troubleshooting

  • Managing Poor Solubility: Pyrazine-2-carboxylic acid is notoriously insoluble in non-polar solvents. If a reaction remains heterogeneous, do not add the coupling agent immediately. Instead, switch to a polar aprotic solvent (DMF) or ensure the base (DIPEA/NMM) is added before the coupling agent to force the formation of the more soluble carboxylate salt[4].

  • Overcoming Sluggish Aminolysis: For highly electron-deficient amines (e.g., anilines), standard carbodiimides (EDC/DCC) will often fail to drive the reaction to completion[2]. In such cases, switching to HATU[1] or employing an NMI/MsCl-mediated protocol to generate an acyl chloride/fluoride in situ is required to force the reaction forward[2].

  • Workup pH Control: When using acidic washes (e.g., HCl or citric acid) to remove unreacted amines, the pH must be carefully monitored. Dropping the pH significantly below 2–3 can protonate the weakly basic pyrazine ring of the product, inadvertently pulling your target amide into the aqueous waste layer[3][6].

  • Analytical Monitoring: Avoid relying solely on Thin Layer Chromatography (TLC) when using HATU, as the HOAt byproduct strongly absorbs UV light and can easily mask the product spot. LC-MS is the definitive self-validating tool for these specific workflows[1].

References

1.[5] Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. URL:[Link] 2.[3] Solution-phase amide coupling with DSC - Lokey Lab Protocols. Wikidot. URL: [Link] 3.[2] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. URL: [Link] 4.[1] Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. PMC / NIH. URL: [Link] 5.[6] Synthesis and Biological Evaluation of Lamivudine based hybrid drugs. IJRAP. URL: [Link] 6.[4] Design of Low Molecular Weight Hematoregulatory Agents from the Structure−Activity Relationship of a Dimeric Pentapeptide. ACS Publications. URL: [Link]

Sources

Application

Application Note: Methyl 3-oxo-2H-pyrazine-2-carboxylate in Supramolecular Coordination and Oncology Drug Design

Executive Summary Methyl 3-oxo-2H-pyrazine-2-carboxylate (MOPC), also widely recognized by its tautomeric name methyl 3-hydroxy-2-pyrazinecarboxylate[1], is a highly versatile bidentate/bridging ligand. Its unique electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxo-2H-pyrazine-2-carboxylate (MOPC), also widely recognized by its tautomeric name methyl 3-hydroxy-2-pyrazinecarboxylate[1], is a highly versatile bidentate/bridging ligand. Its unique electronic topography bridges the gap between supramolecular coordination chemistry and targeted pharmaceutical derivatization. This application note provides authoritative, self-validating protocols for utilizing MOPC in the synthesis of transition metal coordination polymers and as a foundational scaffold for receptor tyrosine kinase (RTK) inhibitors.

Ligand Topography & Mechanistic Causality

The structural utility of MOPC stems from its keto-enol tautomerism, interconverting between the 3-oxo and 3-hydroxy forms[1]. This dynamic equilibrium dictates its reactivity:

  • Coordination Modes: In basic environments, deprotonation of the hydroxyl group yields an anionic ligand. MOPC possesses multiple donor sites: the pyrazine ring nitrogens, the ester carbonyl, and the oxo/hydroxyl oxygen. Depending on the steric and electronic demands of the metal center, MOPC and its hydrolyzed derivatives can act as terminal N,O-chelators or

    
    -bridging ligands, facilitating the assembly of 1D chains, 2D grids, and 3D Metal-Organic Frameworks (MOFs)[2][3].
    
  • Pharmaceutical Relevance: Beyond coordination networks, the pyrazine core of MOPC is a critical building block for synthesizing inhibitors of the c-Met receptor tyrosine kinase (RTK)[4]. Alkylation of the pyrazine ring allows for the precise optimization of steric bulk and hydrogen-bonding profiles required for ATP-competitive inhibition in the kinase domain, effectively halting tumor proliferation[4].

Coord_Logic Ligand Methyl 3-oxo-2H-pyrazine-2-carboxylate Tautomer Keto-Enol Tautomerization (3-oxo ⇌ 3-hydroxy) Ligand->Tautomer Base Deprotonation (e.g., K2CO3, NaOH) Tautomer->Base Metal_d d-Block Metals (Cu²⁺, Ag⁺, Ni²⁺) Base->Metal_d Metal_f f-Block Metals (Tb³⁺, Gd³⁺) Base->Metal_f Mode1 Bidentate Chelation (N,O-donor) Metal_d->Mode1 Mode2 μ4-Bridging Mode (Multi-metallic nodes) Metal_d->Mode2 Metal_f->Mode2 Product1 1D/2D Coordination Polymers Mode1->Product1 Product2 4f-4d Heterometallic MOFs Mode2->Product2

Caption: Logical workflow of MOPC ligand coordination modes and resulting supramolecular architectures.

Experimental Protocols

Protocol 1: Synthesis of Cu(II) 2D Coordination Grids

Objective: To synthesize


 coordination polymers utilizing MOPC as an N,O-chelating ligand.
Causality:  Copper(II) nitrate is selected because the weakly coordinating nitrate anion prevents competition with the MOPC ligand for the metal's primary coordination sphere[3]. A mixed solvent system (Methanol/Water) is employed to ensure the solubility of both the organic ligand and the inorganic salt, facilitating the slow evaporation necessary for high-quality crystal growth.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of MOPC in 20 mL of HPLC-grade methanol under continuous magnetic stirring.

  • Deprotonation: Add 0.1 M NaOH dropwise to the solution. Causality: The base deprotonates the 3-hydroxy group, shifting the tautomeric equilibrium entirely to the reactive enolate form.

    • Self-Validation Check: Monitor the pH until it stabilizes at ~7.5. Do not exceed pH 8.5 to prevent premature hydrolysis of the methyl ester.

  • Metal Complexation: Slowly add an aqueous solution of

    
     (1.0 mmol in 10 mL deionized water) dropwise over 15 minutes. A distinct color change to deep blue/green will occur.
    
  • Crystallization: Filter the solution to remove any kinetic precipitates and leave the filtrate undisturbed at room temperature for slow evaporation. Causality: Slow thermodynamic assembly promotes the formation of highly ordered 2D grids rather than amorphous aggregates.

  • Analytical Validation: Harvest the crystals and analyze via FTIR.

    • Self-Validation Check: The successful coordination of the pyrazine nitrogen to the Cu(II) center is confirmed by the shift of the

      
       stretching band from 1625 cm⁻¹ (free ligand) to ~1650 cm⁻¹ (complex)[5].
      
Protocol 2: Alkylation of MOPC for c-Met RTK Inhibitor Synthesis

Objective: N-alkylation of the MOPC pyrazine core to generate a lipophilic intermediate for c-Met kinase inhibitors. Causality: Potassium carbonate (


) in N,N-dimethylformamide (DMF) is utilized. 

is a mild base that selectively deprotonates the pyrazine ring without hydrolyzing the methyl ester[4]. DMF accelerates the

substitution reaction due to its polar aprotic nature.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5.0 mmol of MOPC and 7.5 mmol of anhydrous

    
     in 15 mL of dry DMF in a flame-dried round-bottom flask under an inert 
    
    
    
    atmosphere.
  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Introduce the alkyl halide (e.g., methyl iodide or a functionalized benzyl halide, 6.0 mmol) dropwise. Causality: Maintaining a low temperature during addition minimizes exothermic over-alkylation and preserves the integrity of the ester group.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

  • Quenching & Extraction: Pour the mixture into 50 mL of ice water to quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Analytical Validation: Confirm product identity via

    
    -NMR (in DMSO-
    
    
    
    ).
    • Self-Validation Check: The disappearance of the broad N-H/O-H peak at ~12.0 ppm and the emergence of a new sharp singlet corresponding to the newly introduced alkyl group confirms successful substitution.

RTK_Pathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Dimer Receptor Dimerization & Autophosphorylation cMet->Dimer Signaling Downstream Signaling (PI3K/AKT, MAPK) Dimer->Signaling MOPC MOPC-Derived Inhibitor MOPC->Dimer ATP-Competitive Inhibition Arrest Cell Cycle Arrest MOPC->Arrest Induces Cancer Tumor Proliferation Signaling->Cancer

Caption: Mechanism of action for MOPC-derived inhibitors targeting the c-Met RTK signaling pathway.

Quantitative Data Presentation

The table below summarizes the expected crystallographic geometries and spectroscopic shifts associated with MOPC and its derivatives across different applications[2][3][5].

Metal Center / TargetPrimary Coordination ModeStructural Geometry

Shift (cm⁻¹)
Primary Application
Cu(II) N,O-Chelation (Bidentate)Square Pyramidal1625

1650
2D Coordination Grids / Magnetic Materials
Ag(I)

-Bridging
Trigonal Bipyramidal1625

1645
Luminescent Coordination Polymers
Tb(III)

-Bridging
High-Coordination (8+)1625

1660
4f-4d Heterometallic MOFs
Derivatized (No Metal) Covalent N-AlkylationPlanar Pyrazine CoreN/Ac-Met RTK Inhibitor Intermediates

References

  • Methyl 3-hydroxypyrazine-2-carboxylate | CID 1514283 Source: PubChem (National Institutes of Health) URL:[Link]

  • WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use Source: Google Patents URL
  • Pyrazine-2,3-Carboxylate Based Ag+ Homometallic and Ln3+–Ag+ Heterometallic Coordination Frameworks Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides Source: Molecules (MDPI) URL:[Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: International Journal of Molecular Sciences (PMC) URL:[Link]

Sources

Method

Application Note: Safe Handling, Storage, and Synthetic Integration of Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate

Executive Summary & Chemical Context Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 27825-20-3) is a highly versatile heterocyclic building block[1]. In solution, it exists in a tautomeric equilibrium with its enol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 27825-20-3) is a highly versatile heterocyclic building block[1]. In solution, it exists in a tautomeric equilibrium with its enol form, [1]. This dual electrophilic and nucleophilic reactivity profile makes it an indispensable precursor in the synthesis of advanced active pharmaceutical ingredients (APIs). It is prominently featured in the developmental pipelines of broad-spectrum antivirals (e.g., Favipiravir analogs), [2], and[3].

Because of its dense functionalization—comprising a pyrazine core, a hydrogen-bond donating/accepting lactam/lactim motif, and an electrophilic methyl ester—the compound requires rigorous handling and storage protocols to prevent premature hydrolysis, oxidation, or occupational exposure.

Physicochemical Profile & Hazard Assessment

Understanding the physicochemical properties is critical for designing safe handling protocols. The compound's nucleophilic nitrogen atoms and enolizable oxygen render it biologically active, which correlates directly with its GHS hazard classifications.

Property / HazardValue / DescriptionCausality & Impact
Chemical Name Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylatePrimary nomenclature[4].
CAS Number 27825-20-3Unique identifier[1].
Molecular Formula C₆H₆N₂O₃Determines mass and stoichiometry[1].
Molecular Weight 154.12 g/mol Used for precise equivalent calculations[1].
H302 Harmful if swallowedBiological activity against kinase/polymerase targets[2].
H315 / H319 Causes skin/serious eye irritationH-bonding capability disrupts mucosal membranes.
H335 May cause respiratory irritationFine powder inhalation interacts with respiratory epithelia.

Storage Protocols & Stability Dynamics

To maintain [4] and prevent degradation, the storage environment must be strictly controlled.

  • Temperature Control (2-8°C): While stable at room temperature for short periods, long-term storage under refrigeration suppresses the thermodynamic driving force for ester hydrolysis.

  • Inert Atmosphere (Argon/Nitrogen): The dihydropyrazine ring is susceptible to slow oxidative aromatization or degradation when exposed to atmospheric oxygen and light. Purging the storage vessel with Argon displaces oxygen and moisture.

  • Desiccation (Self-Validating): The methyl ester is sensitive to ambient humidity. Storing the primary container within a secondary desiccator containing indicating Drierite (calcium sulfate) ensures a self-validating dry environment (indicator crystals must remain blue; pink indicates moisture breach).

Experimental Protocols

Protocol A: Safe Handling and Mass Transfer

Objective: Safely weigh and transfer the compound while mitigating static discharge and inhalation risks. Causality: Dry organic powders can accumulate static charge, leading to aerosolization or ignition. Grounded tools dissipate this charge.

  • Preparation: Don Level 2 PPE (nitrile gloves, anti-static lab coat, tightly sealed safety goggles). Ensure the fume hood face velocity is calibrated to a safe standard (e.g., 0.5 m/s).

  • Thermal Equilibration: Allow the sealed container to warm to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Transfer: Use a grounded, anti-static stainless-steel spatula. Weigh the required mass into a pre-tared, Argon-flushed reaction vessel.

  • Validation Checkpoint: Inspect the powder. It should be a free-flowing solid. Clumping indicates moisture ingress, requiring Karl Fischer titration to quantify water content before stoichiometric calculations.

Protocol B: Synthetic Integration (Aminolysis to Carboxamide)

Objective: Convert the methyl ester to a primary amide, a critical first step in the synthesis of pyrazine-based APIs[3].

  • Reaction Setup: Dissolve 1.0 equivalent of methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate in anhydrous methanol (0.5 M) under an Argon atmosphere.

  • Reagent Addition: Cool the vessel to 0°C. Dropwise, add 5.0 equivalents of methanolic ammonia (7.0 N). Causality: The low temperature controls the exothermic aminolysis and prevents the volatilization of ammonia, ensuring a high local concentration to drive the equilibrium forward.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validating System (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: DCM:MeOH 9:1). The reaction is strictly validated as complete only when the high-Rf ester spot completely disappears, replaced by a highly polar, UV-active amide spot at the baseline.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold ethanol and dry under high vacuum.

Workflow & Emergency Response Visualization

The following logical workflow maps the lifecycle of the compound from receiving to disposal, including emergency spill response.

SOP_Workflow A Receiving & Inventory Log CAS 27825-20-3 B Long-Term Storage (2-8°C, Argon, Desiccated) A->B Secure transfer C Preparation for Use (Fume Hood, Level 2 PPE) B->C Requisition D Weighing & Transfer (Anti-static Tools) C->D Thermal equilibration E Synthetic Integration (e.g., Aminolysis) D->E Successful transfer F Accidental Spill / Exposure D->F Protocol breach H Chemical Waste Disposal (EPA Compliant) E->H Reaction byproducts G Emergency Response (Contain & Neutralize) F->G Trigger SOP G->H Clean-up materials

Caption: Workflow for handling, storage, and emergency response of CAS 27825-20-3.

Spill Management and Waste Disposal

In the event of a protocol breach (Node F in the workflow above):

  • Containment: Immediately isolate the area. Do not sweep dry powder, as this causes rapid aerosolization and inhalation hazard.

  • Neutralization: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust.

  • Disposal: Sweep the dampened mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label as "Hazardous Organic Solid Waste (Contains Pyrazine Derivatives)" and dispose of via a certified EPA-compliant chemical waste management facility.

References

  • PubChem Compound Summary for CID 1514283, Methyl 3-hydroxypyrazine-2-carboxylate. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

  • WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use. Source: World Intellectual Property Organization (Google Patents).
  • WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. Source: World Intellectual Property Organization (Google Patents).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-oxo-2H-pyrazine-2-carboxylate

Welcome to the technical support center for the synthesis of methyl 3-oxo-2H-pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-oxo-2H-pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic methodologies and field-proven insights.

Methyl 3-oxo-2H-pyrazine-2-carboxylate and its tautomer, methyl 3-hydroxypyrazine-2-carboxylate, are valuable building blocks in medicinal chemistry. The successful synthesis of this molecule is crucial for the development of novel therapeutics. This guide will address specific issues to enhance the efficiency and reproducibility of your synthetic protocols.

Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address the most pressing issues that may arise during your experiments.

Problem 1: Low or No Yield of the Desired Pyrazine Product

Q: I am attempting the cyclocondensation of a dialkyl 2-aminomalonate derivative with glyoxal and observing very low to no formation of the desired methyl 3-oxo-2H-pyrazine-2-carboxylate. What are the likely causes and how can I improve the yield?

A: This is a frequent challenge in pyrazine synthesis. The low yield in the cyclocondensation reaction can be attributed to several factors, from the stability of starting materials to suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Instability of 2-Aminomalonamide: The diamide of aminomalonic acid, a key precursor, can be unstable. It is often prepared in situ or used immediately after synthesis.

    • Expert Insight: Instead of isolating 2-aminomalonamide, consider a one-pot procedure where it is generated and immediately reacted with the 1,2-dicarbonyl compound. This minimizes degradation.

  • Suboptimal pH Control: The pH of the reaction medium is critical for both the condensation and the subsequent cyclization and aromatization steps.

    • Protocol: Carefully adjust and monitor the pH. A slightly basic medium, often achieved with a mild base like sodium bicarbonate or by controlling the stoichiometry of reactants, can facilitate the initial condensation without promoting side reactions. Lowering the pH can sometimes favor the formation of other heterocyclic byproducts like imidazoles.[1]

  • Incorrect Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts.[2]

    • Protocol: The initial condensation is typically performed at a low temperature (0-5 °C) to control the exothermic reaction.[3] After the initial addition of reactants, the temperature can be gradually raised to room temperature or slightly heated to drive the cyclization and dehydration. Optimization of the temperature profile for your specific substrate is recommended.

  • Inefficient Oxidation of the Dihydropyrazine Intermediate: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate to the aromatic pyrazine. Incomplete oxidation will directly result in lower yields.

    • Solution: While some reactions proceed with air oxidation, others may require a mild oxidizing agent. If you suspect an incomplete oxidation, consider bubbling air through the reaction mixture or adding a controlled amount of an oxidant like manganese dioxide.

Problem 2: Formation of Significant Byproducts

Q: My reaction mixture shows multiple spots on TLC, and after workup, I have a complex mixture of products instead of the clean methyl 3-oxo-2H-pyrazine-2-carboxylate. What are these byproducts and how can I minimize their formation?

A: The formation of byproducts is a common issue in pyrazine synthesis, often arising from the high reactivity of the starting materials and intermediates.

Common Byproducts and Prevention Strategies:

Byproduct TypeFormation PathwayPrevention Strategy
Imidazole Derivatives Reaction of α-dicarbonyl intermediates with ammonia (if used or generated in situ) and an aldehyde.[1]Optimize the reaction pH. Lower pH can disfavor imidazole formation.[1] Ensure the purity of your 1,2-dicarbonyl source.
Self-condensation Products If using α-amino ketones as precursors, they can self-condense to form symmetrically substituted pyrazines.[1]Employ a regioselective strategy, such as the condensation of an α-oximido carbonyl compound with an amine, to control the substitution pattern.
Polymeric Materials Uncontrolled polymerization of glyoxal or other reactive intermediates.Maintain a low reaction temperature during the initial mixing of reactants. Ensure efficient stirring to avoid localized high concentrations of reagents.

Troubleshooting Workflow for Byproduct Formation:

Byproduct_Troubleshooting Start High Level of Byproducts Detected Analyze_Byproducts Characterize Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Check_Purity Verify Purity of Starting Materials Analyze_Byproducts->Check_Purity Check_Purity->Start Impure Optimize_pH Optimize Reaction pH Check_Purity->Optimize_pH Pure Optimize_Temp Optimize Temperature Profile Optimize_pH->Optimize_Temp Regioselective_Route Consider Alternative Regioselective Synthesis Optimize_Temp->Regioselective_Route Still Byproducts End Minimized Byproducts Optimize_Temp->End Successful Regioselective_Route->End

Caption: A logical workflow for troubleshooting byproduct formation.

Problem 3: Difficulties in Product Purification

Q: I am struggling to purify the final product. It is either an oil or co-elutes with impurities during column chromatography. What are the recommended purification techniques?

A: The purification of pyrazine derivatives can be challenging due to their polarity and potential for strong interactions with stationary phases.

Purification Strategies:

  • Crystallization: This is the preferred method for obtaining high-purity solid material.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[4]

      • If the solution is colored, you can treat it with a small amount of activated charcoal.

      • Hot filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If crystallization is not effective, column chromatography can be used.

    • Expert Tip: The basic nitrogen atoms in the pyrazine ring can interact strongly with acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can:

      • Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[5]

      • Choose an alternative stationary phase: Alumina or a polymer-based stationary phase may be more suitable for the purification of basic compounds.[5]

  • Conversion to a Salt: In some cases, converting the product to a salt (e.g., a hydrochloride salt) can improve its crystallinity and ease of handling. The free base can be regenerated in a subsequent step if needed.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for methyl 3-oxo-2H-pyrazine-2-carboxylate?

A1: One common and effective method involves the diazotization of methyl 3-aminopyrazine-2-carboxylate followed by hydrolysis.[6] The starting material, methyl 3-aminopyrazine-2-carboxylate, can be synthesized from 3-aminopyrazine-2-carboxylic acid.[7]

Synthetic Workflow:

Synthesis_Workflow A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B Esterification (MeOH, H2SO4) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D Methyl 3-hydroxypyrazine-2-carboxylate C->D Hydrolysis E Methyl 3-oxo-2H-pyrazine-2-carboxylate (Tautomer) D->E Tautomerization

Caption: A common synthetic pathway to the target molecule.

Q2: My starting material, methyl 3-aminopyrazine-2-carboxylate, appears as a yellow or brown solid. Is this normal?

A2: Yes, methyl 3-aminopyrazine-2-carboxylate is often described as a yellow crystalline powder or a brown solid.[7] While a slight coloration is common, a very dark color may indicate the presence of impurities, and purification by recrystallization from water may be necessary.[7]

Q3: What are the key safety precautions when working with reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific to this synthesis:

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic. Handle with care and avoid contact with acidic solutions, which can release toxic nitrogen oxides.

  • Concentrated Acids (HCl, H2SO4): These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic Solvents: Use in a well-ventilated area or a fume hood. They are often flammable.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for structural elucidation and to confirm the presence of the desired compound and the absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]

  • Melting Point: A sharp melting point is a good indicator of purity for a solid compound.

By understanding these common problems and implementing the suggested solutions, you can significantly improve the success rate of your methyl 3-oxo-2H-pyrazine-2-carboxylate synthesis.

References

  • ResearchGate. (2025). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis - PMC. [Link]

  • Patsnap. (2015). Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid - Eureka. [Link]

  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions - PMC. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry. [Link]

  • The Good Scents Company. (n.d.). 2,3-pyrazine dicarboxylic acid, 89-01-0. [Link]

  • National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. [Link]

  • Semantic Scholar. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • National Institutes of Health. (2013). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates - PubMed. [Link]

  • University of South Carolina. (n.d.). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. [Link]

  • ChemBK. (2024). METHYL 3-METHYLPYRAZINE-2-CARBOXYLATE. [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

Sources

Optimization

optimizing reaction conditions for pyrazine synthesis

Welcome to the Pyrazine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks in pyrazine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks in pyrazine synthesis. Whether you are dealing with stalled intermediates in classical condensations, rapidly deactivating catalysts in dehydrogenation scale-ups, or poor conversions in modern green coupling methods, this guide is designed to troubleshoot your workflows.

Below, you will find field-proven solutions, the mechanistic causality behind each optimization, and self-validating experimental protocols.

Synthesis Workflow & Decision Matrix

G Start Pyrazine Synthesis Optimization Cond Condensation (Diamines + Dicarbonyls) Start->Cond Dehydro Dehydrogenation (Piperazines) Start->Dehydro Coupling Dehydrogenative Coupling (Amino Alcohols) Start->Coupling InterCond Dihydropyrazine Intermediate Cond->InterCond CatDehydro Catalytic Cleavage (Pd/Co3O4 or Cu-Cr) Dehydro->CatDehydro sp3 C-H Activation MnCat Mn-Pincer Complex + KH Base Coupling->MnCat Acceptorless OxiStep Oxidation Step (Cu(II) / MnO2 / O2) InterCond->OxiStep Aromatization Target Substituted Pyrazine OxiStep->Target CatDehydro->Target MnCat->Target

Decision tree for pyrazine synthesis routes and key intermediates.

Section 1: Condensation Reactions (1,2-Diamines + 1,2-Dicarbonyls)

Q: My condensation reaction between ethylenediamine and a 1,2-diketone stalls, yielding a messy mixture. NMR shows a significant amount of 5,6-dihydropyrazine. How do I force full aromatization?

A: The direct condensation of 1,2-diamines with 1,2-dicarbonyls is the classical route, but it inherently pauses at the 5,6-dihydropyrazine intermediate[1]. While aromatization to the final pyrazine is thermodynamically favorable, it is kinetically hindered without an external oxidant. If your reaction stalls, you are likely relying solely on ambient oxygen, which is insufficient for electron-rich substrates.

The Causality & Fix: You must introduce a tandem oxidation-cyclization catalyst. Utilizing an Organo-Cu(II) catalyst or moistened silica gel provides the necessary electron-accepting environment to lower the activation energy for the final dehydrogenation step[1][2]. The Cu(II) center coordinates with the dihydropyrazine nitrogen, facilitating the abstraction of the final two protons and electrons to achieve the stable aromatic sextet[2].

Protocol: One-Pot Cu(II)-Catalyzed Condensation
  • Step 1 (Preparation): In a 50 mL round-bottom flask, combine 1.0 mmol of the substituted 1,2-diketone and 1.0 mmol of the 1,2-diamine in 3 mL of methanol[2].

  • Step 2 (Catalysis): Add 5 mol% of Organo-Cu(II) catalyst[2].

  • Step 3 (Reaction): Heat the mixture in an oil bath at 50 °C under constant magnetic stirring[2].

  • Step 4 (Self-Validation): The reaction progress is self-indicating. The disappearance of the characteristic deep color of the diketone and TLC confirmation of a new, highly UV-active, higher-

    
     spot confirms successful aromatization.
    
  • Step 5 (Workup): Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (60-120 mesh)[2].

Section 2: Catalytic Dehydrogenation of Piperazines

Q: I am scaling up the gas-phase catalytic dehydrogenation of 2,3,5-trimethylpiperazine using a copper oxide-chromium sesquioxide (Cu-Cr) catalyst. The initial yield is excellent, but the catalyst deactivates rapidly after just a few cycles. Why is this happening, and how can I optimize it?

A: Rapid deactivation of Cu-Cr catalysts in piperazine dehydrogenation is almost always caused by coking—the deposition of carbonaceous byproducts that physically block the active mesopores of the catalyst[3]. Piperazine dehydrogenation requires the cleavage of robust sp³ C-H bonds adjacent to the nitrogen atoms[4]. High temperatures (>300 °C) combined with prolonged residence times cause the desorbed intermediates to polymerize on the catalyst surface.

The Causality & Fix: You must optimize both the catalyst support and the active metal to lower the activation energy and prevent thermal degradation. Transitioning to a TiO₂-modified pumice-loaded Zn catalyst or utilizing bifunctional Pd sites (e.g., Pd₄/Co₃O₄ nanowires) drastically reduces coking[3][5]. In the Pd/Co₃O₄ system, the Co₃O₄ support anchors the nitrogen lone pair, while the Pd sites efficiently activate and cleave the sp³ C-H bonds at lower temperatures[5].

Protocol: Optimized Continuous-Flow Dehydrogenation
  • Step 1 (Bed Preparation): Pack a tubular stainless-steel reactor with a TiO₂-modified pumice-loaded Zn catalyst[3].

  • Step 2 (Pre-heating): Heat the reactor to 320 °C under a steady flow of inert carrier gas (N₂ or Argon)[3].

  • Step 3 (Vaporization): Introduce a pre-heated aqueous solution of the piperazine derivative through a central feed inlet. Simultaneously introduce steam from peripheral inlets to maintain partial pressure and continuously sweep away carbon precursors[3].

  • Step 4 (Self-Validation): Monitor the reactor effluent via inline GC-FID. A sudden drop in product purity below 99% indicates the onset of catalyst coking, signaling the need for a thermal regeneration cycle[3].

Section 3: Acceptorless Dehydrogenative Coupling

Q: I am attempting the green synthesis of pyrazines via acceptorless dehydrogenative coupling of 1,2-aminoalcohols using a Manganese pincer complex. My conversion is stuck below 40%. What is the critical parameter I am missing?

A: Acceptorless dehydrogenative coupling using earth-abundant metals like Mn relies heavily on metal-ligand cooperation (the reversible aromatization/dearomatization of the pincer ligand)[6]. If your conversion is low, the issue is almost certainly related to the basicity of the environment or the presence of moisture.

The Causality & Fix: The catalytic cycle requires a base to deprotonate the coordinated intermediate and regenerate the active dearomatized Mn species[6][7]. Ensure you are using the correct stoichiometric ratio of a strong, non-nucleophilic base like Potassium Hydride (KH). While long-chain diols might only require a catalytic amount of base (e.g., 3 mol%), short-chain substrates often require stoichiometric amounts to drive the coupling forward[6]. Furthermore, strictly exclude water during setup; moisture will irreversibly quench the active metal-hydride species before H₂ gas can evolve.

Protocol: Mn-Pincer Catalyzed Dehydrogenative Coupling
  • Step 1 (Inert Setup): In a nitrogen-filled glovebox, charge a Schlenk tube with 0.5 mmol of the 1,2-aminoalcohol[6].

  • Step 2 (Catalyst & Base): Add 2 mol% of the Mn-pincer complex (e.g., Mn(Acr-PNPPh)(CO)₂Br) and the appropriate amount of KH (3 mol% for long-chain, up to 1.0 equiv for short-chain substrates)[6][7].

  • Step 3 (Solvent): Add 2 mL of strictly anhydrous toluene[6].

  • Step 4 (Reaction & Self-Validation): Seal the tube, remove it from the glovebox, and heat in an oil bath at 150 °C for 36 hours[6]. Validation: Connect the setup to an oil bubbler. Continuous bubbling indicates active dehydrogenation (H₂ release). Cessation of bubbling prematurely indicates catalyst poisoning or base depletion.

  • Step 5 (Isolation): Vent the evolved H₂ gas carefully, filter the mixture through a short pad of Celite, and concentrate in vacuo before final purification[6].

Quantitative Data: Method Comparison

Synthesis RoutePrimary PrecursorsOptimal Catalyst / ReagentsOperating Temp (°C)Typical Yield (%)Mechanistic Advantage
Direct Condensation 1,2-Diamine + 1,2-DiketoneOrgano-Cu(II) or Silica gel25 - 5075 - 90Mild conditions; bypasses thermal degradation[1][2].
Catalytic Dehydrogenation Piperazine derivativesPd/Co₃O₄ or TiO₂-Zn250 - 32085 - 95Highly scalable; efficient sp³ C-H activation[3][5].
Dehydrogenative Coupling 1,2-Aminoalcohols / DiolsMn-Pincer Complex + KH15070 - 85Green chemistry; H₂ and H₂O as sole byproducts[6][7].

References

  • [1] Silica gel an Efficient Catalyst for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketones. Connect Journals. Available at: [Link]

  • [3] Method for synthesizing 2,3, 5-trimethylpyrazine. Google Patents (CN108484512B). Available at:

  • [6] Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC / National Institutes of Health. Available at: [Link]

  • [7] Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at:[Link]

  • [5] Bifunctional Pd sites on Pd4/Co3O4 nanowires for high selectivity of pyrazine electrocatalytic hydrogenation. ResearchGate. Available at: [Link]

  • [4] Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Hokkaido University. Available at:[Link]

  • [2] ORGANO-Cu (II) CATALYST: AN EFFICIENT SYNTHESIS OF SUBSTITUTED N-HETEROCYCLES VIA DOUBLE CONDENSATION. Rasayan Journal of Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-oxo-2H-pyrazine-2-carboxylate

Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide authoritative troubleshooting, causality-driven insights, and validated protocols for maximizing the yield of methyl 3-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide authoritative troubleshooting, causality-driven insights, and validated protocols for maximizing the yield of methyl 3-oxo-2H-pyrazine-2-carboxylate (and its tautomer, methyl 3-hydroxypyrazine-2-carboxylate), a critical intermediate in the synthesis of pyrazine-based therapeutics such as Favipiravir and various kinase inhibitors.

Part 1: Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently see researchers struggle with the yield of this specific pyrazine intermediate. The synthesis typically relies on the diazotization and subsequent hydrolysis of methyl 3-aminopyrazine-2-carboxylate. The failures usually stem from a misunderstanding of the intermediate's electronic properties and tautomeric equilibria.

Q1: Why am I isolating significant amounts of the 3-chloro byproduct instead of the desired 3-oxo/3-hydroxy product? A: This is a classic issue of nucleophilic competition. Many legacy protocols utilize concentrated hydrochloric acid (HCl) during the sodium nitrite diazotization step[1]. While HCl effectively forms the diazonium salt, it introduces a high concentration of chloride ions. Because the pyrazine ring is highly electron-deficient, the diazonium group acts as an exceptional leaving group. Chloride ions outcompete water as a nucleophile, leading to a Sandmeyer-like aromatic substitution that generates methyl 3-chloropyrazine-2-carboxylate. Solution: Switch the reaction medium to aqueous sulfuric acid (H₂SO₄)[2]. The bisulfate/sulfate anions are poorly nucleophilic, ensuring that water is the sole nucleophile available to attack the aryl cation, thereby driving the formation of the 3-hydroxy/3-oxo tautomer.

Q2: My reaction conversion (by LC-MS) is >95%, but my isolated yield after extraction is below 40%. Where is my product? A: Your product is likely trapped in the aqueous waste. Methyl 3-oxo-2H-pyrazine-2-carboxylate exists in a tautomeric equilibrium with methyl 3-hydroxypyrazine-2-carboxylate. The 3-hydroxy enol form is mildly acidic (pKa ~8). If you quench the acidic reaction mixture with excess base (e.g., NaOH or excess Na₂CO₃) and push the pH above 7, the molecule deprotonates into a sodium salt. This salt is highly water-soluble and virtually impossible to extract into moderately polar solvents like ethyl acetate. Solution: Carefully adjust the aqueous workup pH to exactly 3.0–5.0. At this pH, the molecule is fully protonated and neutral. Additionally, saturate the aqueous layer with sodium chloride (salting out) before performing multiple extractions with ethyl acetate to maximize mass recovery.

Q3: The reaction mixture turns into a dark, intractable tar shortly after adding sodium nitrite. How do I prevent this? A: Tar formation indicates the uncontrolled thermal decomposition of the diazonium intermediate[3]. Pyrazine diazonium salts are notoriously unstable. If the internal temperature rises above 5 °C during the NaNO₂ addition, the diazonium salt decomposes prematurely into highly reactive aryl radicals or cations that polymerize rather than undergoing controlled hydrolysis. Solution: Ensure the internal temperature is strictly maintained between 0 °C and 2 °C using an ice-brine bath. Add the NaNO₂ solution dropwise, and monitor the internal temperature with a thermocouple. Do not allow the addition rate to outpace the cooling capacity of your setup.

Part 2: Quantitative Data Summaries

To illustrate the causality of the troubleshooting steps above, review the following empirical data comparing reaction conditions.

Table 1: Impact of Acid Choice on Product Distribution

Acid System Nucleophile Present Yield of 3-Oxo/3-Hydroxy Product Yield of 3-Chloro Byproduct
Concentrated HCl Cl⁻, H₂O 45 - 55% 25 - 35%

| 40% H₂SO₄ | H₂O | 80 - 88% | < 1% |

Table 2: Extraction Efficiency vs. Aqueous pH

Aqueous Phase pH Ionization State Extraction Solvent Isolated Yield
pH > 9 Deprotonated (Anion) Ethyl Acetate < 15%
pH 7 - 8 Partially Deprotonated Ethyl Acetate 40 - 50%

| pH 3 - 5 | Protonated (Neutral) | Ethyl Acetate (with NaCl) | > 85% |

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes sulfuric acid to prevent halogenation side-reactions and employs a strict pH-controlled workup to ensure maximum recovery.

Sulfuric Acid-Mediated Diazotization and Hydrolysis

  • Preparation: Suspend methyl 3-aminopyrazine-2-carboxylate (1.0 eq, 10.0 g) in a 40% aqueous sulfuric acid solution (v/v, 60 mL) in a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Cooling: Chill the suspension to 0–2 °C using an ice-brine bath. In-process check: Do not proceed until the internal temperature is stable below 2 °C.

  • Diazotization: Dissolve sodium nitrite (1.2 eq, 5.4 g) in a minimal amount of cold distilled water (15 mL). Add this solution dropwise to the pyrazine suspension over 45–60 minutes. Critical: Adjust the drip rate to strictly maintain the internal temperature below 5 °C to prevent tar formation.

  • Hydrolysis: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath. Slowly warm the mixture to room temperature and stir for an additional 1.5 hours to allow complete hydrolysis of the diazonium intermediate.

  • Neutralization: Cool the mixture back to 10 °C. Carefully add saturated aqueous sodium carbonate dropwise until the pH of the mixture reaches exactly 4.0. In-process check: Verify pH with a calibrated pH meter; do not exceed pH 5.0.

  • Extraction: Add solid NaCl to the aqueous mixture until saturated. Extract the aqueous phase with ethyl acetate (4 × 100 mL).

  • Isolation: Wash the combined organic layers with a small volume of brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3-oxo-2H-pyrazine-2-carboxylate as a solid.

Part 4: Process Visualizations

G A Methyl 3-aminopyrazine -2-carboxylate B Diazonium Intermediate (Unstable) A->B NaNO2, Acid 0-5 °C C Methyl 3-hydroxypyrazine -2-carboxylate (Enol form) B->C H2O, ∆T (H2SO4 route) E Methyl 3-chloropyrazine -2-carboxylate (Side Product) B->E Cl- nucleophile (HCl route) D Methyl 3-oxo-2H-pyrazine -2-carboxylate (Keto form) C->D Tautomerization

Synthetic pathway and tautomerization of methyl 3-oxo-2H-pyrazine-2-carboxylate.

G Start Low Yield Detected Check1 Is 3-chloro byproduct present in LC-MS? Start->Check1 Sol1 Switch from HCl to H2SO4 to prevent chlorination Check1->Sol1 Yes Check2 Is the aqueous layer retaining the product? Check1->Check2 No Sol2 Adjust pH to 3-5 and saturate with NaCl Check2->Sol2 Yes Check3 Is there heavy tar/polymer formation? Check2->Check3 No Sol3 Strictly maintain 0-5 °C during NaNO2 addition Check3->Sol3 Yes

Decision tree for diagnosing and resolving low yield issues during synthesis.

References

  • Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents Source: EP4373817B1 URL
  • Preparation method of 3-(2-fluorophenoxy)
  • Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - Brieflands Source: Brieflands / Jundishapur Journal of Natural Pharmaceutical Products URL

Sources

Optimization

stability issues of methyl 3-oxo-2H-pyrazine-2-carboxylate under different conditions

Welcome to the Application Support Center As a Senior Application Scientist, I frequently consult with researchers, process chemists, and drug development professionals encountering yield losses, unexpected side reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center

As a Senior Application Scientist, I frequently consult with researchers, process chemists, and drug development professionals encountering yield losses, unexpected side reactions, or analytical discrepancies when working with methyl 3-oxo-2H-pyrazine-2-carboxylate (also known by its tautomeric name, methyl 3-hydroxypyrazine-2-carboxylate, CAS 27825-20-3) . This compound is a critical building block in medicinal chemistry, most notably acting as an advanced intermediate in the synthesis of the antiviral drug Favipiravir (T-705) .

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the structural integrity of this intermediate throughout your synthetic workflows.

Mechanistic Overview of Stability Pathways

Understanding the reactivity of this molecule requires acknowledging its keto-enol tautomerism and the highly electrophilic nature of its ester carbonyl. The diagram below illustrates the primary degradation and reaction pathways you must control during your experiments.

G TautomerA Methyl 3-oxo-2H-pyrazine-2-carboxylate (Keto Form) TautomerB Methyl 3-hydroxypyrazine-2-carboxylate (Enol Form) TautomerA->TautomerB Tautomerization Hydrolysis Alkaline/Acidic Hydrolysis (Ester Cleavage) TautomerB->Hydrolysis H2O / OH- or H+ Electrophile Electrophilic Attack (e.g., NBS bromination) TautomerB->Electrophile Halogenation FreeAcid 3-Hydroxypyrazine-2-carboxylic Acid Hydrolysis->FreeAcid Decarboxylation Thermal Decarboxylation (-CO2) FreeAcid->Decarboxylation Heat (>100°C) Degradant 3-Hydroxypyrazine (Loss of Activity) Decarboxylation->Degradant Substituted C6-Substituted Precursor Electrophile->Substituted

Degradation and reactivity pathways of methyl 3-oxo-2H-pyrazine-2-carboxylate.

Troubleshooting Guide & FAQs

Q1: Why does my methyl 3-oxo-2H-pyrazine-2-carboxylate degrade during basic workup, leading to poor isolated yields? Causality: The methyl ester group is highly susceptible to alkaline hydrolysis. The adjacent pyrazine nitrogen and the tautomeric hydroxyl/oxo group at the 3-position strongly withdraw electron density, making the carbonyl carbon of the ester highly electrophilic. When exposed to pH > 8, hydroxide ions rapidly attack the ester, forming 3-hydroxypyrazine-2-carboxylic acid . This free acid is highly water-soluble and will remain in the aqueous layer during organic extraction, appearing as a "yield loss." Actionable Protocol: Utilize a strictly pH-controlled workup. Quench reactions with saturated aqueous ammonium chloride (


) rather than sodium bicarbonate (

) or sodium hydroxide. Maintain the aqueous phase pH between 4.0 and 6.0 during extraction to keep the ester intact.

Q2: I am observing mass loss and the evolution of gas when concentrating the intermediate at elevated temperatures. What is happening? Causality: If trace moisture and acidic/basic impurities are present during concentration, partial hydrolysis to the free acid occurs. The resulting 3-hydroxypyrazine-2-carboxylic acid is thermally unstable. Heating above 80–100°C induces spontaneous thermal decarboxylation, releasing


 gas and leaving behind the inactive 3-hydroxypyrazine degradant.
Actionable Protocol:  Concentrate solutions under high vacuum at water bath temperatures not exceeding 40°C. Ensure the organic phase is thoroughly dried over anhydrous 

before evaporation.

Q3: My HPLC chromatogram shows two distinct peaks for the pure standard, but NMR confirms only one compound. Is the compound degrading in the column? Causality: Methyl 3-oxo-2H-pyrazine-2-carboxylate exhibits keto-enol tautomerism . Depending on the mobile phase pH and solvent polarity, the equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms can split into two peaks if the interconversion rate is slow relative to the column transit time. Actionable Protocol: Modify the HPLC mobile phase to force the equilibrium to one side. Using an acidic mobile phase (e.g., 5 mM potassium dihydrogen phosphate, pH 2.5) suppresses ionization, shifts the tautomeric equilibrium, and resolves the analyte into a single, sharp peak .

Q4: During downstream halogenation (e.g., bromination to form the Favipiravir precursor), I get a complex mixture of over-oxidized products. How can I control this? Causality: The electron-rich nature of the enol tautomer makes the C5 and C6 positions highly reactive toward electrophiles. In the synthesis of Favipiravir intermediates, bromination at the C6 position is a critical step . If the reaction temperature is not strictly controlled, reagents like N-Bromosuccinimide (NBS) or concentrated


/

can cause over-halogenation or oxidative ring cleavage. Actionable Protocol: Perform halogenations at strictly controlled temperatures (e.g., 50°C water bath for specific

/

protocols, or 0°C for NBS) and use exact stoichiometric equivalents of the halogenating agent to prevent poly-halogenation .

Quantitative Stability Data

To aid in your experimental design, the following table summarizes the stability of methyl 3-oxo-2H-pyrazine-2-carboxylate under various laboratory conditions.

ConditionTemperatureExposure TimeRecovery (%)Primary Degradant Observed
pH 2.0 (0.1M HCl)25°C24 hours> 98%Minimal
pH 7.0 (Phosphate Buffer)25°C24 hours> 99%Minimal
pH 10.0 (0.1M NaOH)25°C2 hours< 10%3-Hydroxypyrazine-2-carboxylic acid
Organic Solvent (MeOH)60°C48 hours~ 95%Transesterification products (trace)
Solid State (Dry)40°C6 months> 99%None
Solid State (75% RH)40°C1 month~ 85%3-Hydroxypyrazine-2-carboxylic acid

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

This protocol provides a reliable, self-validating method to monitor the stability of your intermediate and detect hydrolysis or decarboxylation degradants [[1]]([Link]).

Step 1: Sample Preparation

  • Dissolve 10.0 mg of the compound in 10 mL of anhydrous LC-MS grade acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock to 100 µg/mL using Mobile Phase A. Self-Validation Check: The final solution must be completely clear and colorless. Any turbidity indicates premature degradation (free acid precipitation) or inorganic salt contamination. If turbid, discard and prepare a fresh sample using strictly anhydrous solvents.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 5 mM

    
     solution in LC-MS grade water. Adjust the pH to exactly 2.5 using orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Chromatographic Execution

  • Column: Reversed-phase C18 (4.6 × 150 mm, 5 µm).

  • Gradient: Isocratic elution at 50:50 (A:B) for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 332 nm.

  • Injection: Inject 10 µL of a blank (diluent), followed by the sample. Self-Validation Check: The retention time for the intact methyl ester should be distinct and elute later than the highly polar free acid degradant, which will elute near the column void volume. A single sharp peak for the ester confirms that the acidic mobile phase has successfully collapsed the tautomeric equilibrium.

References

  • Senol, M., et al. "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19." ResearchGate / Springer. URL:[Link][2]

  • Morsy, M. I., et al. "The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization." D-NB Info. URL:[Link][1]

  • Shiryaev, V. A., et al. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." PMC - NIH. URL:[Link][3]

Sources

Troubleshooting

purification challenges of polar pyrazine compounds

Welcome to the Advanced Chromatography & Purification Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific, often frustrating challenges associated with the iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Purification Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific, often frustrating challenges associated with the isolation and purification of polar pyrazine compounds.

Pyrazines—heterocyclic aromatic organic compounds with two nitrogen atoms (1,4-diazines)—are notoriously difficult to purify. Their highly polar nature, basicity, and high water solubility frequently lead to catastrophic retention loss on standard reversed-phase (RP) columns, severe peak tailing due to secondary interactions, and poor recovery during liquid-liquid extraction.

This guide bypasses generic advice to focus on the causality of these failures and provides field-proven, self-validating methodologies to overcome them.

The Causality of Pyrazine Purification Failures

Before troubleshooting, we must understand the physicochemical mechanics at play:

  • The Void Volume Dilemma: Polar pyrazines lack sufficient hydrophobic surface area to partition effectively into the C18 alkyl chains of standard reversed-phase stationary phases. Consequently, they elute in the void volume (

    
    ), co-eluting with salts and highly polar impurities.
    
  • The Silanol Interaction (Peak Tailing): The basic nitrogen atoms in the pyrazine ring act as strong hydrogen bond acceptors and electron donors. On silica-based columns, they interact aggressively with acidic residual silanols (pKa ~4.5) via ion-exchange mechanisms, causing severe peak tailing and irreversible adsorption[1].

  • Pore Dewetting (Phase Collapse): To force retention on a C18 column, analysts often use 100% aqueous mobile phases. However, when the pump is paused and pressure drops, the highly hydrophobic pores of the C18 phase expel the water. The mobile phase is no longer in contact with the interior surface area, leading to a sudden, complete loss of retention[2].

Troubleshooting FAQs

Q1: My pyrazine derivative elutes completely in the void volume on a standard C18 column, even at 5% organic modifier. How can I achieve baseline separation? A1: You have exceeded the hydrophobic retention capacity of the C18 phase. Do not drop to 0% organic, as this risks pore dewetting[2]. Instead, switch the chromatographic mode.

  • Solution A (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for highly water-soluble heterocycles. By using a polar stationary phase (e.g., bare silica, zwitterionic) and a mobile phase starting at >80% acetonitrile, a stagnant water-enriched layer forms on the silica surface. The polar pyrazine partitions into this water layer, increasing retention[3][4].

  • Solution B (Mixed-Mode): Utilize a Reversed-Phase/Strong Cation-Exchange (RP/SCX) mixed-mode column. The hydrophobic tail retains non-polar impurities, while the sulfonic acid groups strongly retain the basic pyrazine nitrogens via electrostatic interactions, entirely eliminating the need for ion-pairing reagents[1][5].

Q2: I am seeing severe peak tailing (Asymmetry > 2.5) for my alkylpyrazine. How do I correct the peak shape? A2: Tailing in basic heterocycles is almost always a symptom of secondary electrostatic interactions with unshielded silanols on the stationary phase.

  • Fix 1 (Buffer Optimization): Increase the ionic strength of your buffer (e.g., 10-20 mM ammonium formate) to outcompete the pyrazine for the silanol binding sites.

  • Fix 2 (pH Control): Adjust the mobile phase pH to either suppress the ionization of the pyrazine (high pH, requires polymeric or hybrid silica columns) or fully protonate the silanols (pH < 3.0, using 0.1% TFA or formic acid).

  • Fix 3 (Column Chemistry): Switch to a polar-endcapped or polar-embedded C18 column (e.g., amide-embedded). The embedded polar group creates a localized water layer that shields the basic pyrazine from the underlying silica[3].

Q3: How do I isolate pyrazines from a complex, aqueous reaction mixture before injecting them onto an HPLC? A3: Standard liquid-liquid extraction (LLE) with hexane will fail because pyrazines are too polar.

  • Solution: Use highly polar extraction solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. Because pyrazines partition poorly into organics, you must perform multiple sequential extractions (at least 3-4) with fresh solvent to achieve >90% recovery[6][7]. Caution: MTBE will co-extract imidazole impurities; a subsequent flash chromatography step on high-surface-area silica is required to trap the imidazoles[7].

Quantitative Data Summary

The following table synthesizes expected retention and peak shape metrics when purifying a highly polar pyrazine (e.g., 2,3-dimethylpyrazine) across different column chemistries.

Column ChemistrySeparation ModeMobile Phase CompositionRetention Factor (

)
Peak Asymmetry (

)
Suitability for Polar Pyrazines
Standard C18 Reversed-Phase95:5 Water:Acetonitrile< 0.5 (Void)> 2.5 (Severe Tailing)Poor. Prone to pore dewetting.
Polar-Embedded C18 Reversed-Phase100% Aqueous Buffer2.11.2Moderate. Resists dewetting.
Zwitterionic (ZIC) HILIC10:90 Water:Acetonitrile5.41.0 (Symmetrical)Excellent. High retention.
RP / SCX Mixed-ModeGradient (pH & Organic)8.21.1Excellent. High loadability.

Visualizations of Chromatographic Mechanisms

DecisionTree Start Pyrazine Purification Challenge NoRet Elutes in Void Volume (Poor Retention) Start->NoRet Tailing Severe Peak Tailing (Asymmetry > 2.0) Start->Tailing Dewet Sudden Retention Loss (100% Aqueous) Start->Dewet SolHILIC Switch to HILIC (>70% ACN, Polar Phase) NoRet->SolHILIC Highly Polar SolMixed Use Mixed-Mode (RP/Cation-Exchange) NoRet->SolMixed Basic/Ionizable Tailing->SolMixed Column Overload SolBuffer Optimize Buffer (Increase ionic strength) Tailing->SolBuffer Silanol Interaction SolAQ Use Polar-Embedded (AQ-type C18) Dewet->SolAQ Pore Dewetting

Caption: Troubleshooting decision tree for resolving common polar pyrazine purification failures.

HILICMechanism Mobile Bulk Mobile Phase (>80% Acetonitrile) WaterLayer Stagnant Water Layer (Partitioning Zone) Mobile->WaterLayer Analyte Diffusion Silica Polar Stationary Phase (Bare Silica / Amide) WaterLayer->Silica Hydrogen Bonding & Electrostatic Interactions Analyte Polar Pyrazine (Hydrophilic) Analyte->WaterLayer Partitions into

Caption: The HILIC partitioning mechanism enabling the retention of highly polar pyrazines.

Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Polar Pyrazines

This protocol utilizes a self-validating system to ensure the HILIC water layer is properly formed before sample injection.

Phase 1: System Preparation & Equilibration

  • Solvent Preparation: Prepare Mobile Phase A (100 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (100% Acetonitrile). Causality: A minimum of 2-5% water and volatile salts are strictly required in HILIC to form the stagnant hydration layer on the stationary phase[4].

  • Column Installation: Install a Zwitterionic (ZIC-HILIC) or Bare Silica column.

  • Equilibration (Critical Step): Flush the column with 10% A / 90% B for a minimum of 20-30 column volumes. HILIC columns require significantly longer equilibration times than RP columns to establish the water layer.

  • Validation Check: Inject a neutral void volume marker (e.g., toluene). If the retention time of toluene fluctuates between consecutive injections, the water layer is not fully established. Continue equilibrating until

    
     variance is < 0.1%.
    

Phase 2: Gradient Execution & Recovery

  • Sample Diluent: Dissolve the pyrazine sample in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile). Warning: Injecting a sample dissolved in 100% water will cause severe peak splitting in HILIC due to localized disruption of the partitioning layer.

  • Gradient Run: Run a shallow gradient from 95% B down to 60% B over 15 column volumes. (Remember: In HILIC, water is the strong eluting solvent).

  • Wash Step: Flush with 50% B for 5 column volumes to elute strongly retained salts, then return to 95% B for 15 column volumes to re-equilibrate.

Protocol B: Pre-Chromatography Liquid-Liquid Extraction (LLE)

Designed to maximize recovery of highly water-soluble pyrazines from aqueous reaction mixtures.

  • Matrix Modification: Add NaCl to the aqueous reaction mixture until saturation. Causality: "Salting out" decreases the solubility of the polar pyrazine in the aqueous phase, driving it into the organic phase[6].

  • Solvent Addition: Add an equal volume of Ethyl Acetate or MTBE. Do not use Hexane[7].

  • Extraction: Shake vigorously for 2 minutes, venting frequently. Allow phase separation.

  • Sequential Recovery (Validation): Drain the aqueous layer and extract it three more times with fresh organic solvent. Spot each sequential organic fraction on a TLC plate (visualized under UV 254 nm). You should observe the pyrazine spot intensity decrease to zero by the 4th extraction, validating complete recovery.

  • Concentration: Combine organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure at < 30°C (many pyrazines are volatile and will be lost at higher temperatures).
    

References

Sources

Optimization

Technical Support Center: Catalyst Selection for Pyrazine Derivative Synthesis

Welcome to the Pyrazine Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the construction and functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the construction and functionalization of pyrazine scaffolds. Here, we troubleshoot common experimental failures, explain the mechanistic causality behind catalyst selection, and provide self-validating protocols to ensure high-fidelity reproducible results.

Part 1: Troubleshooting Condensation & Dehydrogenation Workflows

FAQ 1: My condensation reaction of 1,2-diamine and 1,2-diketone is stalling at the dihydropyrazine intermediate. How do I drive full aromatization without using harsh oxidants?

The Causality: The classical route of condensing 1,2-diamines with 1,2-dicarbonyls often stalls because the final aromatization step requires an oxidative driving force. While bubbling oxygen or using stoichiometric


 works, these methods suffer from poor atom economy, require heavy metal cleanup, and utilize harsh refluxing conditions[1].
The Solution: 
  • Base-Catalyzed Aromatization: Switch to a strong base like potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature. The base facilitates rapid deprotonation of the dihydropyrazine intermediate, driving spontaneous aromatization and yielding 72–88% of the target pyrazine without heavy metals[1].

  • Solid Acid Catalysis: Utilize moistened silica gel under solvent-free conditions. A trace amount of water on the silica gel is mechanistically critical; precalcined (dry) silica gel is completely ineffective[2]. The hydrated silica surface acts as a mild proton shuttle, orchestrating the double condensation and facilitating spontaneous air-oxidation to the fully aromatic pyrazine[2].

FAQ 2: I want to synthesize pyrazines directly from 2-amino alcohols instead of diketones. What is the recommended catalyst?

The Causality: Synthesizing pyrazines from 2-amino alcohols requires an acceptorless dehydrogenative coupling strategy. Standard Lewis acids cannot perform the necessary sequential dehydrogenation of the alcohol to a carbonyl. The Solution: Earth-abundant Manganese (Mn) pincer complexes (specifically acridine-based PNP, PNNH, or PNHP–Mn complexes) are highly effective for this transformation[3]. The pincer ligand cooperates with the Mn center to catalyze the initial dehydrogenation of the alcohol, followed by condensation, and a final dehydrogenation step. This process is highly atom-economical, releasing only water and hydrogen gas as byproducts[3].

Condensation N1 1,2-Diamine + 1,2-Dicarbonyl (or 2-Amino Alcohols) N2 Catalyst Activation (Moist Silica, t-BuOK, or Mn-Pincer) N1->N2 N3 Nucleophilic Attack & Dehydration N2->N3 N4 Dihydropyrazine Intermediate N3->N4 N5 Oxidation / Aromatization (-H2 or -H2O) N4->N5 Base-driven or Acceptorless Dehydrogenation N6 Substituted Pyrazine N5->N6

Caption: Mechanistic pathway of pyrazine synthesis via catalyzed diamine condensation and aromatization.

Part 2: Troubleshooting Cross-Coupling & Functionalization

FAQ 3: During the Stille cross-coupling of stannylated pyrazines with aroyl chlorides, I am observing significant amounts of homocoupled pyrazine byproducts. How can I suppress this?

The Causality: Homocoupling in Stille reactions involving pyrazines typically occurs when the stannylated pyrazine transmetalates with the Palladium catalyst before the electrophile (aroyl chloride) has undergone oxidative addition[4]. This creates a bis-pyrazine-Pd intermediate that reductively eliminates to form the homocoupled dimer. The Solution: Alter the kinetic order of reagent introduction. Premix the aroyl chloride with the Palladium catalyst to ensure the Pd(II) oxidative addition complex forms first. Only after this complex is established should you introduce the stannylated pyrazine. This simple adjustment suppresses homocoupling entirely, increasing the yield of the desired cross-coupled product to ~70%[4].

FAQ 4: Standard Pd(PPh3)4 is giving me a mixture of regioisomers during the Negishi coupling of dichloropyrazines. What catalyst provides better regioselectivity?

The Causality: For polyhalogenated pyrazines, standard tetrakis(triphenylphosphine)palladium(0) often fails to differentiate between sterically and electronically similar C–Cl bonds during the oxidative addition step. The Solution: Switching to a bidentate ligand complex, such as


, significantly enhances regioselectivity by restricting the coordination geometry of the Pd center, boosting overall yields to >60%[4]. Alternatively, direct regioselective metalation of dichloropyrazines using 

(where TMP is tetramethylpiperidine) followed by Pd-catalyzed cross-coupling is a robust workaround[4].

CrossCoupling Start Electrophile (e.g., Aroyl Chloride) Cat Pd Catalyst Addition (e.g., Pd(dppf)Cl2) Start->Cat OxAdd Oxidative Addition Complex (Pd-II) Cat->OxAdd Homo Homocoupling Byproduct Cat->Homo Incorrect Order (Stannane added first) Trans Transmetalation (Add Stannylpyrazine) OxAdd->Trans Correct Order RedElim Reductive Elimination Trans->RedElim Product Functionalized Pyrazine (~70% Yield) RedElim->Product

Caption: Stille cross-coupling workflow demonstrating how order of addition suppresses homocoupling.

Part 3: Quantitative Data & Experimental Protocols

Catalyst System Comparison for Pyrazine Synthesis
Catalyst SystemSubstratesReaction ConditionsKey AdvantageAvg. Yield
Moistened Silica Gel 1,2-Diamine + 1,2-DiketoneSolvent-free, Room TempGreen chemistry, recyclable catalyst, no heavy metals[2].85–95%
t-BuOK 1,2-Diamine + 1,2-DiketoneAqueous Methanol, Room TempRapid aromatization, avoids harsh oxidants[1].72–88%
Mn-Pincer Complex 2-Amino AlcoholsToluene, 150 °C, 24h, KH baseAcceptorless dehydrogenation,

byproduct[3].
65–85%

Halopyrazine + OrganozincTHF, Reflux (Negishi)High regioselectivity for polyhalogenated pyrazines[4].>60%
Verified Experimental Methodologies

Protocol A: Solvent-Free Condensation using Moistened Silica Gel Self-Validation Check: The reaction mixture should transition from a liquid/paste to a dry powder as the condensation completes, and TLC should show the complete disappearance of the dihydropyrazine intermediate.

  • Preparation: In a mortar or a round-bottom flask, combine 1.0 mmol of the 1,2-diketone and 1.0 mmol of ethylenediamine.

  • Catalyst Addition: Add 100 mg of moistened silica gel (prepared by adding 5% w/w water to standard chromatography-grade silica gel 60-120 mesh). Do not use precalcined silica.[2]

  • Reaction: Stir or grind the mixture at room temperature for 30–60 minutes. Monitor the progress via TLC (Ethyl Acetate:Hexane).

  • Workup: Extract the product mixture with ethyl acetate (3 x 10 mL). Filter the organic layer to recover the silica gel catalyst (which can be washed, remoistened, and reused up to four times).

  • Isolation: Evaporate the solvent under reduced pressure to yield the pure pyrazine derivative.

Protocol B: Acceptorless Dehydrogenative Coupling via Mn-Pincer Catalyst Self-Validation Check: The reaction must be run in an open system or under an Argon flow to allow the generated hydrogen gas to escape; a closed system will stall the equilibrium.

  • Setup: In a Schlenk tube under an Argon atmosphere, add the 2-amino alcohol (0.5 mmol).

  • Catalyst Loading: Add the acridine-based Mn-pincer complex (2 mol%) and potassium hydride (KH, 3 mol%) as the base[3].

  • Reaction: Add 2 mL of anhydrous toluene. Heat the mixture in an oil bath at 150 °C for 24 hours under a continuous, gentle Argon flow.

  • Analysis: Cool to room temperature. Add mesitylene as an internal standard and analyze the crude mixture via GC-MS to confirm the selective formation of the 2,5-substituted pyrazine derivative[3].

Protocol C: Stille Cross-Coupling with Suppressed Homocoupling Self-Validation Check: If the reaction turns black immediately upon stannane addition, Pd black has precipitated due to catalyst deactivation/homocoupling. Proper order of addition maintains a clear, colored catalytic solution.

  • Oxidative Addition: In a dry flask under nitrogen, dissolve the aroyl chloride (1.0 mmol) and the Palladium catalyst (e.g.,

    
    , 5 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature to ensure the formation of the Pd(II) complex[4].
    
  • Transmetalation: Slowly add the tributylstannylpyrazine (1.0 mmol) to the stirring solution.

  • Coupling: Heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Quench with aqueous KF solution to precipitate tin byproducts. Filter through Celite, extract with dichloromethane, and purify via column chromatography.

References

  • Chakraborty, R. R., et al. "Silica gel an Efficient Catalyst for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketones". Indian Journal of Heterocyclic Chemistry, Connect Journals.[Link]

  • Ghosh, P., & Mandal, A. (2012). "Greener approach toward one pot route to pyrazine synthesis". Green Chemistry Letters and Reviews, Taylor & Francis.[Link]

  • Popowycz, F., et al. (2013). "Transition metal-catalyzed functionalization of pyrazines". Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]

  • Daw, P., et al. (2018). "Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes". ACS Catalysis, American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing methyl 3-oxo-2H-pyrazine-2-carboxylate with similar compounds

As a Senior Application Scientist in pharmaceutical development, evaluating pyrazine-based intermediates requires a deep understanding of their electronic properties, tautomeric equilibria, and downstream reactivity. Met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, evaluating pyrazine-based intermediates requires a deep understanding of their electronic properties, tautomeric equilibria, and downstream reactivity. Methyl 3-oxo-2H-pyrazine-2-carboxylate (also widely documented as its tautomer, methyl 3-hydroxypyrazine-2-carboxylate)[1] is a highly valuable heterocyclic building block. It serves as a critical junction in the synthesis of active pharmaceutical ingredients (APIs), most notably the broad-spectrum antiviral Favipiravir (T-705)[2].

To fully understand its utility, we must objectively compare it with its immediate structural relatives within the same synthetic cascade: its precursor, methyl 3-aminopyrazine-2-carboxylate , and its downstream derivative, methyl 3-chloropyrazine-2-carboxylate [3].

Structural Dynamics: Tautomerism and Reactivity

The target compound, methyl 3-oxo-2H-pyrazine-2-carboxylate, exhibits a classic lactam-lactim tautomeric equilibrium. In the solid state and in polar solvents, it predominantly exists in the lactam (oxo) form. However, during chemical reactions—such as halogenation—the equilibrium shifts to the lactim (hydroxy) form, allowing the oxygen atom to act as a nucleophile or be substituted by a halide[1].

This dynamic reactivity is what differentiates it from its precursor (which relies on primary amine reactivity) and its downstream product (which is primed for nucleophilic aromatic substitution).

Quantitative Comparative Analysis

The following table summarizes the physicochemical properties and functional roles of these three closely related pyrazine compounds, providing a clear matrix for process chemists.

ParameterThe PrecursorThe Target IntermediateThe Downstream Product
Compound Name Methyl 3-aminopyrazine-2-carboxylateMethyl 3-oxo-2H-pyrazine-2-carboxylate Methyl 3-chloropyrazine-2-carboxylate
CAS Number 16298-03-627825-20-327825-21-4
Molecular Formula C6H7N3O2C6H6N2O3C6H5ClN2O2
Molecular Weight 153.14 g/mol 154.12 g/mol 172.57 g/mol
Key Functional Group Primary Amine (-NH2)Lactam/Enol (-C=O ⇌ -OH)Aryl Chloride (-Cl)
Primary Reactivity Diazotization, Electrophilic substitutionChlorination, TautomerizationNucleophilic Aromatic Substitution (

)
Role in API Synthesis Starting material for pyrazine core functionalization.Transitional intermediate enabling C3-activation.Direct precursor for fluorination/amidation (e.g., Favipiravir).

Self-Validating Experimental Workflows

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system where the causality of each step is understood and monitored. Below are the field-proven methodologies for transitioning between these similar compounds[3].

Workflow 1: Hydroxylation via Diazotization (Precursor to Target)

This protocol converts the stable amine into the tautomeric oxo/hydroxy intermediate.

  • Acidic Solubilization: Suspend 15.0 g of methyl 3-aminopyrazine-2-carboxylate in a mixture of 48 mL concentrated hydrochloric acid (HCl) and 80 mL deionized water.

    • Causality: The strong acid protonates the pyrazine ring and the amine, ensuring complete dissolution and providing the acidic medium required for the subsequent generation of nitrous acid.

  • Temperature Control: Chill the reactor to strictly 0°C using an ice-salt bath.

    • Causality: Diazonium salts are highly unstable. Maintaining 0°C prevents the premature, explosive decomposition of the intermediate into nitrogen gas and unwanted phenolic tars.

  • Diazotization: Slowly add 9.0 g of sodium nitrite (

    
    ) dropwise while maintaining vigorous stirring for 30 minutes.
    
    • In-Process Control: The reaction is self-validating when a positive starch-iodide paper test confirms the presence of excess nitrous acid.

  • Hydrolysis & Neutralization: Add saturated aqueous sodium carbonate (

    
    ) until the pH reaches ~7, and stir for 1 hour.
    
    • Causality: Neutralization drives the hydrolysis of the diazonium salt, yielding the hydroxyl group, which immediately tautomerizes to the stable oxo form. The cessation of

      
       gas evolution validates completion.
      
  • Isolation: Extract with ethyl acetate, separate the organic phase, dry over anhydrous

    
    , and concentrate under vacuum to yield ~11.0 g of methyl 3-oxo-2H-pyrazine-2-carboxylate[3].
    
Workflow 2: Chlorination (Target to Downstream Product)

This protocol activates the C3 position for future functionalization by converting the oxo/hydroxy group into a highly reactive chloride leaving group.

  • Reagent Addition: In a dry, inert-gas purged flask, add 10.0 g of methyl 3-oxo-2H-pyrazine-2-carboxylate to 130 mL of phosphorus oxychloride (

    
    ).
    
    • Causality:

      
       serves a dual purpose as both the solvent and the chlorinating agent. It drives the tautomeric equilibrium entirely to the enol form by forming a dichlorophosphate ester intermediate.
      
  • Reflux: Heat the mixture to reflux (approx. 105°C) and stir continuously for 3 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the chloride ion to attack the C3 position, displacing the phosphate leaving group.

  • Quenching & Extraction: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess

    
    . Carefully quench the residue with ice water (highly exothermic) and extract with ethyl acetate.
    
  • Purification: Dry the organic phase, concentrate, and purify via silica gel column chromatography to obtain ~8.0 g of methyl 3-chloropyrazine-2-carboxylate[3].

Pathway Visualization

The logical relationship and synthetic flow between these compounds demonstrate how functional group manipulation at the C3 position of the pyrazine ring builds complexity toward final drug molecules.

Pathway A Methyl 3-aminopyrazine- 2-carboxylate (Precursor) B Methyl 3-oxo-2H-pyrazine- 2-carboxylate (Target) A->B NaNO2, HCl, 0°C (Diazotization/Hydrolysis) C Methyl 3-chloropyrazine- 2-carboxylate (Downstream) B->C POCl3, Reflux (Chlorination) D Favipiravir (Antiviral API) C->D Fluorination & Amidation

Synthetic pathway of pyrazine intermediates toward Favipiravir API.

References

  • Title: Methyl 3-hydroxypyrazine-2-carboxylate | C6H6N2O3 | CID 1514283 - PubChem Source: nih.gov URL:[Link]

  • Title: Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid - Eureka | Patsnap Source: patsnap.com URL:[Link]

  • Title: An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 Source: nih.gov URL:[Link]

Sources

Comparative

bioactivity comparison of methyl 3-oxo-2H-pyrazine-2-carboxylate derivatives

Title: Bioactivity Comparison Guide: Methyl 3-oxo-2H-pyrazine-2-carboxylate Derivatives in Targeted Oncology Executive Summary The methyl 3-oxo-2H-pyrazine-2-carboxylate (often referred to as methyl 3-oxo-3,4-dihydropyra...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity Comparison Guide: Methyl 3-oxo-2H-pyrazine-2-carboxylate Derivatives in Targeted Oncology

Executive Summary

The methyl 3-oxo-2H-pyrazine-2-carboxylate (often referred to as methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate) scaffold has emerged as a privileged pharmacophore in modern drug discovery. Its unique structural profile—featuring an oxo group that acts as a rigid hydrogen-bond acceptor and a carboxylate moiety primed for late-stage functionalization—makes it highly versatile. This guide objectively compares the bioactivity of these pyrazine derivatives against industry-standard inhibitors in two primary oncological targets: the allosteric site of SHP2 (PTPN11) and the ATP-binding pocket of c-Met (HGFR) .

Mechanistic Grounding & Target Rationale

To understand the bioactivity of these derivatives, we must examine the structural causality behind their target engagement.

  • SHP2 Allosteric Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS-ERK signaling pathway, driving tumor cell proliferation[1]. Pyrazine-derived amides (synthesized from the methyl carboxylate precursor) bind to the "tunnel" allosteric site formed by the N-SH2, C-SH2, and PTP domains. The pyrazine nitrogen and the 3-oxo group establish critical hydrogen bonds with residues like Thr219 and Glu250, locking SHP2 in its auto-inhibited conformation[2].

  • c-Met Kinase Inhibition: In receptor tyrosine kinases (RTKs) like c-Met, the pyrazine core mimics the adenine ring of ATP. The 3-oxo group interacts with the hinge region of the kinase domain, effectively outcompeting ATP and halting downstream PI3K/AKT and MAPK signaling[3].

Pathways cMet c-Met Receptor (RTK) Grb2 Grb2/SOS Complex cMet->Grb2 SHP2 SHP2 (PTPN11) RAS RAS GTPase SHP2->RAS Grb2->SHP2 ERK ERK1/2 RAS->ERK Pyrazine_cMet Pyrazine c-Met Inhibitors Pyrazine_cMet->cMet Pyrazine_SHP2 Pyrazine SHP2 Inhibitors Pyrazine_SHP2->SHP2

Caption: Dual targeting of the RAS-ERK signaling pathway by methyl 3-oxo-2H-pyrazine-2-carboxylate derivatives.

Bioactivity Comparison: Pyrazine Derivatives vs. Standard Alternatives

The following tables synthesize quantitative data from standardized biochemical assays to compare the performance of pyrazine derivatives against established clinical and preclinical benchmarks.

Table 1: SHP2 Phosphatase Inhibition Performance

Compound ClassRepresentative CompoundTargetIC₅₀ (nM)Binding MechanismCellular Efficacy (TF-1 Cells)
Standard Alternative 4SHP2 (WT)71 nMAllosteric (Tunnel)IC₅₀ = 1.73 µM
Pyrazine Derivative TK-453 (Aminopyrazine analog)SHP2 (WT)23 nMAllosteric (Tunnel)IC₅₀ = 0.85 µM

Analysis: Pyrazine derivatives demonstrate superior biochemical potency (23 nM vs. 71 nM) compared to the benchmark SHP099[2]. The inclusion of the pyrazine core reorganizes cationic-π stacking interactions with Arg111 via a novel hydrogen bond interaction, leading to tighter binding affinity and a lower IC₅₀ in cellular proliferation assays[2].

Table 2: c-Met Kinase Inhibition Performance

Compound ClassRepresentative CompoundTargetIC₅₀ (nM)Binding MechanismSelectivity Profile
Standard Alternative 5 (PF-02341066)c-Met / ALK8 nM (c-Met)ATP-CompetitiveDual ALK/c-Met
Pyrazine Derivative Pyrazino-carboxylate analogc-Met12 - 15 nMATP-Competitive (Hinge)High c-Met selectivity

Analysis: While Crizotinib is highly potent (8 nM), it is a dual ALK/c-Met inhibitor[5]. Methyl 3-oxo-2H-pyrazine-2-carboxylate derivatives can be sterically tuned at the 5- and 6-positions to clash with the ALK binding pocket, yielding highly selective c-Met inhibitors that reduce off-target toxicity[3].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols incorporate internal validation steps and explain the causality behind specific reagent choices.

Protocol A: SHP2 Allosteric Inhibition Assay (DiFMUP)

Causality Check: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) because its hydrolysis yields a highly fluorescent product, allowing for sensitive, continuous kinetic readouts. bpV(Phen) is used as a quench agent because it is a potent, broad-spectrum transition-state analog that instantly halts phosphatase activity, preventing signal drift during plate reading[4].

  • Enzyme Preparation: Dilute recombinant wild-type human SHP2 (0.5 nM final) in assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20).

  • Activation: Incubate SHP2 with 0.5 µM of the activating peptide (IRS1_pY1172(dPEG8)pY1222) for 30 minutes at room temperature to relieve auto-inhibition[4].

  • Compound Addition: Add pyrazine derivatives and SHP099 (positive control) in a 10-point dose-response series (0.003–100 µM, 1% final DMSO). Include DMSO-only wells as baseline negative controls. Incubate for 60 minutes.

  • Substrate Initiation: Add 100 µM DiFMUP to initiate the reaction. Incubate at 25 °C for 30 minutes[4].

  • Reaction Quench: Add 5 µL of 160 µM bpV(Phen) to terminate the reaction[4].

  • Detection: Read fluorescence at Ex: 340 nm / Em: 450 nm. Calculate IC₅₀ using a 4-parameter logistic curve.

Workflow Prep 1. Compound Prep (Serial Dilution) Activate 2. SHP2 Activation (IRS1 Peptide) Prep->Activate Incubate 3. Incubation (Enzyme + Drug) Activate->Incubate Substrate 4. Add DiFMUP (30 min, 25°C) Incubate->Substrate Quench 5. Quench Reaction (bpV(Phen)) Substrate->Quench Read 6. Fluorescence Read (Ex:340/Em:450) Quench->Read

Caption: Step-by-step workflow for the DiFMUP-based SHP2 phosphatase inhibition assay.

Protocol B: Cellular Target Engagement (ERK1/2 Phosphorylation)

Causality Check: Biochemical IC₅₀ does not guarantee cellular permeability. Measuring downstream ERK1/2 phosphorylation in TF-1 cells validates that the pyrazine derivative crosses the cell membrane and successfully engages SHP2 in the cytosol, directly inhibiting the RAS-ERK cascade[4].

  • Cell Culture: Seed TF-1 cells (human erythroleukemia) at 5 × 10⁴ cells/well in 96-well plates in RPMI-1640 supplemented with 10% FBS and GM-CSF.

  • Starvation: Wash cells and starve in serum-free medium for 4 hours to establish a baseline signaling state.

  • Treatment: Treat cells with pyrazine derivatives (0.1–10 µM) for 2 hours.

  • Stimulation: Stimulate with 10 ng/mL GM-CSF for 15 minutes to trigger the RAS-ERK cascade.

  • Lysis & Western Blot: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE and immunoblot for p-ERK1/2 (Thr202/Tyr204) and total ERK.

  • Validation: Normalize p-ERK signal to total ERK. A successful pyrazine inhibitor will show a dose-dependent decrease in p-ERK compared to the vehicle control.

Conclusion

The methyl 3-oxo-2H-pyrazine-2-carboxylate scaffold offers a highly tunable platform for developing potent kinase and phosphatase inhibitors. Compared to standard alternatives like SHP099 and Crizotinib, optimized pyrazine derivatives exhibit competitive or superior IC₅₀ values, enhanced hydrogen-bonding networks, and the potential for greater target selectivity.

References

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed/Nature. 1

  • Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubChem. 2

  • WO2007146824A2 - Quinoline compounds and methods of use (c-Met Kinase Inhibitors) - Google Patents. 3

  • SHP099 hydrochloride | SHP2 Inhibitor | ERK1/2 Inhibition - TargetMol. 4

  • Crizotinib | PF-02341066 | c-MET and ALK inhibitor - TargetMol. 5

Sources

Validation

Assessing the Purity of Synthesized Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate: A Comparative Analytical Guide

Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (frequently referred to by its tautomeric name, methyl 3-oxo-2H-pyrazine-2-carboxylate) is a highly versatile heterocyclic building block. It serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (frequently referred to by its tautomeric name, methyl 3-oxo-2H-pyrazine-2-carboxylate) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of allosteric SHP2 inhibitors[1] and broad-spectrum antiviral agents, including derivatives of Favipiravir[2]. Because it is positioned early in complex synthetic pathways, ensuring the absolute purity of this intermediate is paramount. Trace process impurities—such as unreacted starting materials, regioisomers from halogenation, or hydrolysis degradants—can drastically reduce downstream coupling yields and introduce toxicological risks in final active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to objectively compare three primary analytical methodologies—RP-HPLC-UV, LC-MS, and qNMR—for assessing the purity of this specific pyrazine derivative. By detailing the causality behind experimental parameters, this guide provides a self-validating framework for researchers and drug development professionals.

Part 1: The Analytical Challenge & Causality

Analyzing pyrazine-2-carboxylate derivatives presents unique physicochemical challenges that dictate our analytical choices:

  • Tautomerism and Peak Integrity: The compound exists in a dynamic equilibrium between the 3-oxo-3,4-dihydropyrazine and 3-hydroxy-2-pyrazine forms. This tautomerism can lead to peak broadening or splitting in chromatography if the mobile phase does not effectively stabilize a single electronic state.

  • Polarity and Ionization: The basic pyrazine nitrogens and the acidic oxo/hydroxy moiety create a highly polar, amphoteric system. Without strict pH control, the analyte undergoes secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.

  • Structural Similarity of Impurities: Process impurities, such as 6-chloro-3-hydroxypyrazine-2-carboxamide or 3,6-dichloropyrazine derivatives[2], possess nearly identical polarities to the target molecule, demanding high-resolution techniques.

Part 2: Comparison of Analytical Alternatives

To establish a robust purity profile, we must employ orthogonal techniques. Here is how the primary alternatives compare:

Reverse-Phase HPLC-UV (RP-HPLC-UV)

RP-HPLC-UV is the industry workhorse for routine batch monitoring and quantitative release. For pyrazine derivatives, a buffered mobile phase is non-negotiable. Utilizing an ammonium acetate buffer at pH 6.5 suppresses the ionization of the pyrazine ring, ensuring the molecule interacts uniformly with the C18 stationary phase[3]. This method provides excellent precision and is ideal for tracking known impurities, but it cannot identify unknown structural variants.

Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+)

When a new impurity peak appears during HPLC-UV analysis, LC-MS is required. Electrospray Ionization (ESI) coupled with a mass analyzer allows for the structural elucidation of unknown byproducts (e.g., distinguishing between a des-methyl hydrolysis product and a halogenated regioisomer). While highly specific, LC-MS is less precise for absolute quantitation due to varying ionization efficiencies among different molecules.

Quantitative NMR (qNMR)

qNMR is the gold standard for determining absolute purity without requiring an identical reference standard. By comparing the integration of the sharp methyl ester singlet (~3.85 ppm) against a highly pure internal calibrant (like maleic acid), researchers can calculate the exact mass fraction of the target compound. The critical causal factor here is the relaxation delay (


); it must be sufficiently long to allow complete spin-lattice relaxation, preventing signal saturation and ensuring quantitative accuracy.

Part 3: Quantitative Data Comparison

The following table summarizes the performance metrics of the three analytical alternatives when applied to pyrazine-carboxylate derivatives[2][3].

ParameterRP-HPLC-UVLC-MS (ESI+)qNMR (1H)
Primary Utility Routine purity profiling & batch releaseIdentification of unknown impuritiesAbsolute quantitation w/o reference standard
Limit of Detection (LOD) 1.0 µg/mL~0.05 µg/mL~50 µg/mL (dependent on scan count)
Limit of Quantitation (LOQ) 3.5 µg/mL~0.15 µg/mL~150 µg/mL
Linearity Range 10 – 50 µg/mL0.5 – 10 µg/mL1 – 50 mg/mL
Precision (RSD%) < 1.0%2.0 – 5.0%< 0.5%
Turnaround Time 10 – 15 min / sample15 – 20 min / sample5 – 10 min / sample (post-prep)

Part 4: Experimental Protocols

Protocol 1: RP-HPLC-UV Purity Profiling

This protocol is designed as a self-validating system; the system suitability criteria ensure the pH buffering is actively preventing silanol interactions.

  • Mobile Phase Preparation:

    • Pump A: Prepare a 10 mM ammonium acetate aqueous buffer. Adjust the pH to exactly 6.5 using dilute acetic acid or ammonia. Causality: pH 6.5 is specifically chosen to keep the pyrazine oxo-group protonated and the ring nitrogens deprotonated, preventing multiple ionization states that cause peak tailing[3].

    • Pump B: HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Sunfire 5 µm, 4.6 × 250 mm).

    • Gradient: Isocratic elution at 60% Pump A / 40% Pump B. Flow rate: 1.0 mL/min.

    • Detection: UV at 323 nm (the optimal

      
       for the conjugated pyrazine-carboxylate system)[3].
      
  • Sample Preparation: Dissolve 10 mg of the synthesized intermediate in 10 mL of the mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Validation: Inject the standard. The run is only valid if the tailing factor (

    
    ) is 
    
    
    
    and theoretical plates (
    
    
    ) are
    
    
    . Failure indicates buffer degradation or column voiding.
Protocol 2: qNMR Absolute Quantitation

This protocol relies on fundamental quantum mechanical relaxation to ensure accuracy.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate and ~10.0 mg of trace-metal basis Maleic Acid (Internal Standard, purity

    
    ) into a vial using a microbalance.
    
  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (

      
      ): Set to 30 seconds. Causality:  The longitudinal relaxation time (
      
      
      
      ) for small molecule protons is typically 2-5 seconds. Setting
      
      
      ensures >99% of the nuclei have returned to thermal equilibrium along the Z-axis before the next pulse. Failing to do this results in saturated signals and artificially low purity calculations.
    • Scans: 64 scans for a high signal-to-noise ratio (>250:1).

  • Data Processing: Apply careful phase and baseline correction. Integrate the maleic acid singlet (~6.26 ppm, 2H) and the methyl ester singlet of the target compound (~3.85 ppm, 3H). Calculate absolute purity using the molar ratio and exact masses.

Part 5: Analytical Workflow Visualization

PurityWorkflow Start Synthesized Intermediate (Methyl 3-oxo-2H-pyrazine-2-carboxylate) Decision Analytical Objective? Start->Decision HPLC RP-HPLC-UV Routine Profiling & LOQ Decision->HPLC Batch Monitoring LCMS LC-MS (ESI) Structural ID of Impurities Decision->LCMS Unknown Byproducts qNMR qNMR Absolute Quantitation Decision->qNMR No Reference Standard Data Data Synthesis & Validation HPLC->Data LCMS->Data qNMR->Data Release API Synthesis Progression Data->Release Purity > 98%

Figure 1: Decision workflow for selecting the optimal analytical technique for pyrazine purity.

References

  • Vertex Pharmaceuticals Inc. (2018).2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors (WO2018013597A1).
  • Ibrahim, A. E., Sharaf, Y. A., El Deeb, S., & Sayed, R. A. (2022). Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug. Molecules (MDPI), 27(12), 3658.[Link]

  • Itigimatha, N., Chadchan, K. S., Yallur, B. C., & Hadagali, M. D. (2023). New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms. Pharmaceutical Chemistry Journal, 56(10), 1419-1425.[Link]

Sources

Comparative

Literature Comparison of Methyl 3-oxo-2H-pyrazine-2-carboxylate Synthesis Routes

Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS 27825-20-3), commonly referred to by its tautomeric name methyl 3-hydroxypyrazine-2-carboxylate, is a critical heterocyclic building block. It is widely utilized in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS 27825-20-3), commonly referred to by its tautomeric name methyl 3-hydroxypyrazine-2-carboxylate, is a critical heterocyclic building block. It is widely utilized in medicinal chemistry, most notably as a key intermediate in the synthesis of broad-spectrum antiviral agents like Favipiravir and various kinase inhibitors [1].

Due to the electron-deficient nature of the pyrazine ring, functionalizing this scaffold requires precise control over reaction conditions. This guide objectively compares the two predominant synthetic routes documented in the literature: the Diazotization-Hydroxylation Route (starting from an amine) and the Direct Esterification Route (starting from a carboxylic acid).

Mechanistic Overview of Synthetic Strategies

The synthesis of methyl 3-oxo-2H-pyrazine-2-carboxylate generally diverges based on the availability of the starting material. The two primary pathways rely on either transforming an existing amino group into a hydroxyl/oxo group via a diazonium intermediate, or esterifying a pre-existing carboxylic acid using a highly reactive acyl chloride intermediate.

SynthesisRoutes SM1 Methyl 3-aminopyrazine- 2-carboxylate Int1 Diazonium Intermediate (Unstable) SM1->Int1 NaNO2, HCl 0 °C SM2 3-Hydroxypyrazine- 2-carboxylic acid Int2 Acyl Chloride Intermediate (In situ) SM2->Int2 SOCl2 40 °C Product Methyl 3-oxo-2H-pyrazine- 2-carboxylate (Target) Int1->Product H2O Hydrolysis Neutralization Int2->Product MeOH Esterification

Figure 1: Divergent synthetic pathways for methyl 3-oxo-2H-pyrazine-2-carboxylate.

Route A: Diazotization-Hydroxylation of Methyl 3-aminopyrazine-2-carboxylate

Scientific Rationale

This route leverages methyl 3-aminopyrazine-2-carboxylate. The primary amine is converted into a diazonium salt using sodium nitrite and concentrated hydrochloric acid.

Causality in Experimental Design: The reaction must be strictly maintained at 0 °C during the nitrite addition. Pyrazine diazonium salts are highly unstable; elevated temperatures lead to premature nitrogen evolution and the formation of complex polymeric byproducts. Furthermore, because the reaction is conducted in concentrated HCl, there is a competing risk of forming methyl 3-chloropyrazine-2-carboxylate via a Sandmeyer-type substitution. To drive the reaction toward the desired hydroxyl/oxo tautomer, an excess of water is used, and the mixture is neutralized with sodium carbonate to facilitate the hydrolysis of the diazonium species [2].

Step-by-Step Protocol

Adapted from established patent literature for pyrazine-2-carboxylic acid derivatives [2].

  • Preparation: Charge a reaction vessel with 48 mL of concentrated hydrochloric acid and 80 mL of deionized water.

  • Substrate Addition: Add 15.0 g (~98 mmol) of methyl 3-aminopyrazine-2-carboxylate to the acidic solution. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Slowly add 9.0 g (~130 mmol, 1.3 eq) of sodium nitrite in small portions, ensuring the internal temperature does not exceed 0 °C. Stir the mixture at 0 °C for 30 minutes.

  • Hydrolysis & Neutralization: Carefully add saturated aqueous sodium carbonate dropwise until the solution is neutralized. Caution: This step generates significant CO2 gas; add slowly to prevent vigorous foaming. Continue stirring for 1 hour at room temperature.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Yield: Approximately 11.0 g (72% theoretical yield) of methyl 3-oxo-2H-pyrazine-2-carboxylate.

Route B: Direct Esterification of 3-hydroxypyrazine-2-carboxylic acid

Scientific Rationale

When 3-hydroxypyrazine-2-carboxylic acid is commercially available or synthesized upstream, direct esterification is the preferred route.

Causality in Experimental Design: Standard Fischer esterification (using methanol and a catalytic amount of sulfuric acid) is often sluggish for pyrazinecarboxylic acids due to the strong electron-withdrawing effect of the heterocyclic nitrogen atoms, which decreases the nucleophilicity of the carbonyl carbon. To overcome this thermodynamic barrier, thionyl chloride (SOCl2) is employed. SOCl2 converts the carboxylic acid into a highly electrophilic acyl chloride intermediate in situ, which rapidly reacts with methanol to form the ester [3].

Step-by-Step Protocol

Adapted from optimized antiviral intermediate synthesis workflows [3].

  • Suspension: Suspend 1.4 g (10 mmol) of 3-hydroxypyrazine-2-carboxylic acid in 150 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Activation: Heat the suspension to 40 °C. Add thionyl chloride (SOCl2) dropwise (typically 1.5 to 2.0 equivalents). Caution: This step is highly exothermic and releases HCl and SO2 gases; perform strictly inside a fume hood.

  • Esterification: Maintain the reaction at 40 °C with continuous stirring for 6 hours. The completion of the reaction is visually indicated by the formation of a bright yellow, homogeneous solution.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess methanol and volatile byproducts.

  • Purification: Dissolve the crude residue in a minimal amount of ethyl acetate and wash with a mild aqueous bicarbonate solution to remove residual acid, followed by brine. Dry and concentrate to yield the high-purity ester.

Quantitative Comparison of Synthesis Routes

To assist in route selection for scale-up or bench-level synthesis, the operational parameters of both methods are summarized below.

ParameterRoute A: Diazotization-HydroxylationRoute B: Direct Esterification
Starting Material Methyl 3-aminopyrazine-2-carboxylate3-hydroxypyrazine-2-carboxylic acid
Key Reagents NaNO2, Conc. HCl, Na2CO3Methanol, Thionyl Chloride (SOCl2)
Reaction Temperature 0 °C (Strict cooling required)40 °C (Mild heating)
Typical Yield ~70% - 75%>85%
Reaction Time ~1.5 hours6 hours
Scalability Moderate (Exothermic gas evolution during neutralization requires large headspace)High (Easily scalable, standard acyl substitution kinetics)
Safety Considerations Toxic diazonium intermediates; vigorous CO2 evolution during workup.Corrosive SOCl2; generation of toxic SO2 and HCl gases.
Byproduct Risks Methyl 3-chloropyrazine-2-carboxylate (Sandmeyer byproduct)Unreacted carboxylic acid (if SOCl2 is insufficient)

Conclusion & Recommendations

For laboratories where the amino-ester precursor is abundant, Route A offers a rapid, one-pot transformation. However, the strict temperature requirements and the risk of competitive chlorination make it less ideal for massive scale-ups without specialized cooling reactors.

Conversely, Route B provides superior yields and a cleaner impurity profile. The generation of the acyl chloride intermediate bypasses the electronic deactivation of the pyrazine ring, ensuring near-quantitative conversion. For drug development professionals aiming for high-purity intermediates (e.g., for Favipiravir analog libraries), Route B is the recommended standard operating procedure.

References
  • Patsnap / Google Patents. Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid (CN105153093A).
  • New Drug Approvals. March 2020 – Page 2 - Preparation of 3-hydroxypyrazine-2-carboxamide intermediates. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

methyl 3-oxo-2H-pyrazine-2-carboxylate proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for Methyl 3-oxo-2H-pyrazine-2-carboxylate Methyl 3-oxo-2H-pyrazine-2-carboxylate (frequently identified by its tautomer, methyl 3-hydroxypyrazine-2-carboxylate)...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for Methyl 3-oxo-2H-pyrazine-2-carboxylate

Methyl 3-oxo-2H-pyrazine-2-carboxylate (frequently identified by its tautomer, methyl 3-hydroxypyrazine-2-carboxylate) is a critical heterocyclic building block used in the synthesis of active pharmaceutical ingredients (APIs), including DNA polymerase inhibitors [1]. While highly valuable in drug development, its structural properties demand stringent, environmentally conscious disposal protocols.

This guide provides researchers and laboratory managers with a field-proven, self-validating operational framework for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Causality and Chemical Profile

To manage a chemical safely, one must understand the mechanistic reasoning behind its hazards. The core risk profile of methyl 3-oxo-2H-pyrazine-2-carboxylate stems from its nitrogen-rich heteroaromatic ring and electrophilic ester functionality [1].

  • Environmental Persistence (H412): If released into the drain or aquatic environments, the ester group can undergo slow hydrolysis to yield 3-oxo-2H-pyrazine-2-carboxylic acid. Both the parent ester and its hydrolysis products are biologically active, resist rapid biodegradation, and can disrupt local aquatic ecosystems. Therefore, aqueous release is strictly prohibited .

  • Irritant Properties (H315, H319, H335): The compound is typically handled as a fine crystalline powder. Its structural affinity for nucleophiles in biological tissues causes immediate skin, eye, and respiratory irritation upon contact. Dust generation must be aggressively mitigated.

  • Thermal Destruction Requirement: Because of its environmental persistence, the only acceptable method of ultimate disposal is high-temperature incineration. Incineration breaks the stable C-N bonds in the pyrazine ring, converting the compound into carbon dioxide and nitrogen oxides (NOx), which are subsequently neutralized by the disposal facility's scrubber systems [2].

Quantitative Data & Hazard Summary
Property / ParameterValue / Specification
Chemical Name Methyl 3-oxo-2H-pyrazine-2-carboxylate
Common Synonyms Methyl 3-hydroxypyrazine-2-carboxylate
CAS Number 27825-20-3
Molecular Formula C₂H₆N₂O₃
Molecular Weight 154.12 g/mol
GHS Hazard Codes H302, H315, H319, H335, H412
Primary Risks Aquatic toxicity, Skin/Eye/Respiratory irritation
Mandatory Disposal High-temperature incineration (No drain disposal)
Storage Compatibility Store away from strong oxidizing agents and strong bases

Step-by-Step Disposal Methodologies

The following protocols establish a self-validating system: every step contains an inherent check to prevent downstream contamination.

Protocol A: Solid Waste and Empty Container Management

Unused powder, contaminated weighing boats, spatulas, and empty reagent bottles must be treated as hazardous solid waste.

  • Collection: Gather all solid waste inside a certified fume hood to prevent the aerosolization of fine particulates.

  • Containment: Place the waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Do not use standard trash receptacles.

  • Triple Rinsing (Self-Validation Step): For "empty" primary chemical containers, perform a triple rinse using a compatible organic solvent (e.g., methanol or ethyl acetate) [3]. Crucial: Do not discard this rinsate down the sink; it must be collected as liquid hazardous waste. This ensures the glass container is entirely decontaminated before being discarded or recycled.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state the chemical name, the accumulation start date, and the GHS hazard statements (specifically noting "Harmful to aquatic life").

  • Transfer: Move the sealed container to your laboratory's Satellite Accumulation Area (SAA) in accordance with EPA RCRA regulations [2].

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Rinsates)

Liquid waste containing dissolved methyl 3-oxo-2H-pyrazine-2-carboxylate must be carefully segregated to prevent dangerous cross-reactions and optimize incineration efficiency.

  • Solvent Categorization: Determine if the carrier solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, DMSO, ethyl acetate).

  • Transfer: Using a dedicated funnel, transfer the liquid waste into the appropriate segregated carboy in the fume hood. Rule: Never fill the carboy past 90% capacity. Leaving headspace prevents over-pressurization from ambient temperature fluctuations.

  • Secondary Containment: Place the waste carboy inside a secondary containment tray. This validates the safety of the storage system by ensuring that if the primary carboy fails, the hazardous liquid will not reach the laboratory floor or drainage systems.

  • Manifesting: Ensure the waste manifest explicitly notes the presence of "nitrogenous heterocyclic compounds." This signals the waste disposal contractor to route the drums to an incinerator equipped with NOx scrubbers.

Protocol C: Spill Response and Decontamination

In the event of an accidental spill of the solid powder:

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: Don a particulate respirator (N95 or higher) to protect against H335 respiratory hazards, along with heavy-duty nitrile gloves and splash goggles.

  • Dry Cleanup: Do not use water to flush the spill, as this creates an immediate aquatic contamination risk. Carefully sweep up the solid using a static-free brush and dustpan, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Surface Decontamination: Wipe the affected benchtop or floor with a paper towel dampened with a mild solvent (e.g., isopropanol). Place the contaminated towels directly into the solid hazardous waste container.

Waste Management Workflow Visualization

The following decision tree illustrates the operational logic for segregating and disposing of methyl 3-oxo-2H-pyrazine-2-carboxylate waste streams.

G Start Methyl 3-oxo-2H-pyrazine-2-carboxylate Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solvent/Aqueous) Start->Liquid Spill Spill / Contamination Start->Spill HDPE Collect in HDPE Sealable Container Solid->HDPE Segregate Segregate by Solvent (Halogenated vs. Non) Liquid->Segregate Sweep Vacuum/Sweep Avoid Dust Generation Spill->Sweep Label Label: Hazardous Waste (H412, H315, H319) HDPE->Label Segregate->Label Sweep->HDPE Incineration High-Temperature Incineration Label->Incineration

Decision tree for methyl 3-oxo-2H-pyrazine-2-carboxylate waste segregation and disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1514283, Methyl 3-hydroxypyrazine-2-carboxylate." PubChem, [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US), 2011. [Link]

Handling

Personal protective equipment for handling methyl 3-oxo-2H-pyrazine-2-carboxylate

An essential pillar of successful drug development is the seamless integration of rigorous safety protocols with advanced synthetic methodologies. Methyl 3-oxo-2H-pyrazine-2-carboxylate (also widely documented as methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of successful drug development is the seamless integration of rigorous safety protocols with advanced synthetic methodologies. Methyl 3-oxo-2H-pyrazine-2-carboxylate (also widely documented as methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate) is a highly versatile heterocyclic building block. Its electron-deficient pyrazine ring makes it a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antiviral conjugates (such as Favipiravir derivatives), and antimicrobial agents [1, 2].

However, the very electronic properties that make this compound synthetically valuable—namely, its electrophilic carbonyl and carboxylate centers—also dictate its hazard profile. This guide provides a comprehensive, field-proven framework for the safe handling, operational execution, and disposal of this chemical.

Hazard Profile & Mechanistic Causality

To handle chemicals safely, one must understand the causality behind their hazards. Methyl 3-oxo-2H-pyrazine-2-carboxylate is classified under standard GHS categories for skin, eye, and respiratory irritation [3, 4].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the pyrazine-2-carboxylate scaffold allows it to react with biological nucleophiles (such as the amine and thiol groups of proteins in the skin and mucous membranes). This localized chemical interaction disrupts cellular homeostasis, triggering an inflammatory response.

  • H335 (May cause respiratory irritation): As a fine crystalline powder, the compound is easily aerosolized. Inhalation of these micro-particles leads to deposition in the respiratory tract, where the ambient moisture facilitates localized irritation of the epithelial lining.

Mechanistic Hazard & Mitigation Pathway

HazardMechanism Exposure Chemical Exposure (Methyl 3-oxo-2H-pyrazine-2-carboxylate) Mech Electrophilic Attack on Biological Nucleophiles Exposure->Mech Skin Skin Contact (H315: Irritation) Mech->Skin Eye Eye Contact (H319: Serious Irritation) Mech->Eye Resp Inhalation (H335: Respiratory Irritation) Mech->Resp Mit1 Nitrile Gloves (≥5 mil) & FR Lab Coat Skin->Mit1 Mitigated by Mit2 ANSI Z87.1 Splash Goggles Eye->Mit2 Mitigated by Mit3 Fume Hood & N95/P100 Respirator Resp->Mit3 Mitigated by

Fig 1. Mechanistic pathway of pyrazine-induced irritation and corresponding PPE mitigation.

Mandatory Personal Protective Equipment (PPE)

Do not rely on generic lab attire. The following PPE specifications are engineered to create a self-validating barrier against the specific hazards of pyrazine carboxylates.

PPE CategorySpecificationOperational Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Splash goggles provide a hermetic seal against both aerosolized powders and reactive liquid splashes during solvent addition.
Hand Protection Nitrile Gloves (≥ 5 mil thickness)Nitrile provides excellent resistance against ester/ketone penetration. Self-Validation: Double-glove during weighing; if the outer glove tears, the inner glove maintains the barrier.
Body Protection Flame-Resistant (FR) Lab CoatMinimizes skin exposure. Ensure cuffs are tucked under the gloves to prevent powder from settling on the wrists.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a specialized powder-weighing hood. Prevents inhalation of H335-classified particulates.

Standard Operating Procedure: Handling & Execution

This protocol is designed as a self-validating system. Each step contains a verification check to ensure safety is actively maintained rather than passively assumed.

Step 1: Pre-Operational Validation

  • Action: Turn on the chemical fume hood and verify the face velocity.

  • Validation: Confirm the digital readout is between 80–120 feet per minute (fpm) . Do not open the reagent bottle until this flow rate is visually confirmed.

Step 2: Anti-Static Weighing

  • Action: Transfer the reagent bottle to the balance enclosure. Use a static-dissipative (e.g., grounded metal or specialized polymer) spatula to transfer the powder.

  • Causality: Fine organic powders can accumulate static charge, causing them to "jump" and aerosolize when approaching a standard plastic spatula, increasing inhalation risk.

Step 3: Reaction Execution

  • Action: Dissolve the pyrazine derivative in the appropriate solvent (e.g., anhydrous THF or DCM) inside the fume hood. Cap the reaction vessel before transferring it to other analytical stations.

  • Validation: Visually inspect the exterior of the flask for residual powder. Wipe the exterior with a solvent-dampened lint-free cloth before removing it from the hood.

Operational Workflow Diagram

Workflow Start Reagent Storage (Dry, 2-8°C) Prep Hood Validation (Flow >80 fpm) Start->Prep Weigh Anti-static Weighing Prep->Weigh React Closed-System Execution Weigh->React Waste Waste Segregation React->Waste

Fig 2. Standard operational workflow ensuring containment from storage to disposal.

Waste Management & Disposal Plan

Improper disposal of heterocyclic compounds can lead to environmental toxicity and regulatory violations. Methyl 3-oxo-2H-pyrazine-2-carboxylate must be disposed of in accordance with strict segregation protocols [4].

  • Solid Waste: Contaminated spatulas, weigh boats, and outer gloves must be placed in a designated Hazardous Solid Waste container. Do not throw these in standard municipal trash.

  • Liquid Waste Segregation:

    • If the reaction was conducted in non-halogenated solvents (e.g., THF, Ethyl Acetate), dispose of the mixture in the Non-Halogenated Organic Waste carboy.

    • If halogenated solvents (e.g., Dichloromethane, Chloroform) were used, the entire mixture must be routed to the Halogenated Organic Waste carboy to prevent explosive cross-reactions in the waste stream.

  • Deactivation: Wipe down the fume hood surface with a 10% ethanol/water solution to capture any microscopic dust. Dispose of the wipes in the solid waste container.

Emergency Response Protocols

In the event of an exposure, immediate action is required to mitigate the electrophilic attack on biological tissues.

  • Eye Contact (H319): Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes . Hold eyelids open to ensure complete irrigation. Seek occupational medical attention immediately.

  • Skin Contact (H315): Remove contaminated clothing (do not pull contaminated shirts over the head; cut them off if necessary). Wash the affected area with copious amounts of soap and water. Do not use solvents (like ethanol) to wash the skin, as this can increase dermal absorption.

  • Inhalation (H335): Move the victim to fresh air. If breathing is difficult, administer oxygen (if trained) and contact emergency services.

References

  • National Center for Biotechnology Information (PMC). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines. Available at:[Link]

  • PubChem. Methyl 3-hydroxypyrazine-2-carboxylate | C6H6N2O3 | CID 1514283 - Safety and Hazards. Available at: [Link]

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